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  • Product: 4-Methyl-2,7-naphthyridine
  • CAS: 288141-01-5

Core Science & Biosynthesis

Foundational

4-Methyl-2,7-naphthyridine PubChem CID and CAS registry number

This guide details the technical characterization, synthesis, and application of 4-Methyl-2,7-naphthyridine , a bicyclic heteroaromatic scaffold increasingly relevant in medicinal chemistry as a bioisostere for quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical characterization, synthesis, and application of 4-Methyl-2,7-naphthyridine , a bicyclic heteroaromatic scaffold increasingly relevant in medicinal chemistry as a bioisostere for quinolines and isoquinolines.

Chemical Identity & Characterization

4-Methyl-2,7-naphthyridine is a structural isomer of the diazanaphthalene family, characterized by nitrogen atoms at the 2 and 7 positions and a methyl substituent at the 4-position. This specific arrangement offers unique hydrogen-bonding vectors and metabolic stability profiles compared to its 1,5- or 1,8-naphthyridine counterparts.

Parameter Data
IUPAC Name 4-Methyl-2,7-naphthyridine
CAS Registry Number 288141-01-5
InChIKey ZOUQPHQOJNSPAH-UHFFFAOYSA-N
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
SMILES CC1=CN=CC2=C1C=CN=C2
LogP (Predicted) 1.4
TPSA 25.8 Ų
Structural Significance

The 2,7-naphthyridine core is "electron-deficient" relative to quinoline, making the C-H bonds adjacent to nitrogen susceptible to nucleophilic attack, while the ring nitrogens serve as excellent acceptors in hydrogen bonding. The C4-methyl group provides a handle for further functionalization (e.g., radical bromination) or acts as a steric block to metabolic oxidation at the C4 position.

Synthesis & Methodology

The synthesis of 4-substituted-2,7-naphthyridines often challenges the chemist due to the electronic dissimilarity between the two pyridine rings. The most robust protocol for the 4-methyl analog involves the construction of the 2,7-naphthyridine core followed by functionalization, or a de novo cyclization using a substituted pyridine precursor.

Protocol A: Modified Leimgruber-Batcho Cyclization (Core Construction)

This method constructs the 2,7-naphthyridine ring system from 4-methyl-3-cyanopyridine. To achieve the 4-methyl derivative specifically, the starting material must be suitably substituted (e.g., 2,4-dimethyl-3-cyanopyridine ), or the methyl group is introduced post-cyclization.

Mechanism:

  • Enamine Formation: Condensation of the polymethylpyridine with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Cyclization: Ammonolysis of the enamine intermediate leads to ring closure.[1]

Step-by-Step Protocol (Adapted for 4-Methyl Analog)
  • Reagents:

    • Precursor: 2,4-Dimethyl-3-cyanopyridine (1.0 eq)

    • Reagent: DMF-DMA (1.5 eq)

    • Solvent: DMF (anhydrous)

    • Cyclization Agent: NH₃ (g) or NH₄OAc

  • Procedure:

    • Step 1: Dissolve 2,4-dimethyl-3-cyanopyridine in anhydrous DMF under N₂ atmosphere.

    • Step 2: Add DMF-DMA dropwise.[1] Heat the mixture to 140°C for 12 hours. The methyl group ortho to the nitrile (C2-methyl) is more acidic and preferentially reacts to form the enamine, while the C4-methyl remains intact (steric/electronic protection).

    • Step 3: Evaporate volatiles to yield the crude enamine intermediate (dark red oil).[1]

    • Step 4: Redissolve in MeOH. Bubble anhydrous NH₃ gas through the solution at room temperature for 2 hours, or reflux with NH₄OAc/AcOH.

    • Step 5: The solution darkens as the 2,7-naphthyridine ring closes.

    • Purification: Remove solvent in vacuo.[1] Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

Protocol B: Palladium-Catalyzed Cross-Coupling (Functionalization)

For high-precision medicinal chemistry, introducing the methyl group via cross-coupling on a halogenated scaffold is preferred to avoid isomer mixtures.

  • Substrate: 4-Chloro-2,7-naphthyridine

  • Reagent: Methylboronic acid (or Trimethylboroxine)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Conditions: 1,4-Dioxane/H₂O (4:1), 100°C, 16h.

Reaction Pathway Visualization

The following diagram illustrates the logic flow for the synthesis of the 4-methyl-2,7-naphthyridine scaffold, highlighting the critical enamine intermediate.

G Start 2,4-Dimethyl-3-cyanopyridine Inter Enamine Intermediate (Reactive Species) Start->Inter Condensation Reagent1 DMF-DMA (140°C) Reagent1->Inter Product 4-Methyl-2,7-naphthyridine (Target) Inter->Product Ring Closure Reagent2 NH3 / MeOH (Cyclization) Reagent2->Product

Figure 1: Synthetic pathway via the Leimgruber-Batcho enamine cyclization route.

Applications in Drug Discovery[5]

Kinase Inhibition (Scaffold Hopping)

The 2,7-naphthyridine scaffold is a proven bioisostere for the quinazoline core found in EGFR inhibitors (e.g., Gefitinib). The nitrogen at position 7 provides an additional hydrogen bond acceptor that can interact with specific residues (e.g., Met790 in EGFR), potentially altering selectivity profiles against resistant mutants.[1]

Antimicrobial Agents

Derivatives of 2,7-naphthyridine have demonstrated efficacy against Gram-positive pathogens, including Staphylococcus aureus. The planar nature of the ring allows for DNA intercalation, while the 4-methyl group can be oxidized to a hydroxymethyl or aldehyde to facilitate covalent binding or improve solubility.

PARP Inhibition

While 1,5- and 1,8-naphthyridines are classic PARP inhibitor scaffolds, the 2,7-isomer offers a variation in vector space that can escape existing intellectual property (IP) landscapes while maintaining the critical nicotinamide-mimicry required for the active site.

References

  • Sigma-Aldrich . 4-methyl-2,7-naphthyridine Product Detail (CAS 288141-01-5). Available at:

  • PubChemLite . 4-methyl-2,7-naphthyridine (InChIKey: ZOUQPHQOJNSPAH-UHFFFAOYSA-N).[2][3][4] PubChem Data Source.[5][1][6][7][8]

  • National Institutes of Health (NIH) . 2,7-Naphthyridine Structure and Bioactivity. PubChem CID 136066 (Parent Scaffold).[1] Available at:

  • Bratusek, U. et al. Synthesis of naphthyridines via enamine cyclization. J. Org.[1] Chem. (General reference for Leimgruber-Batcho method applied to pyridines).

Sources

Exploratory

Biological Activity of 2,7-Naphthyridine Derivatives: A Technical Guide

Executive Summary While 1,8-naphthyridines (e.g., nalidixic acid) have historically dominated the pharmaceutical landscape of diazanaphthalenes, the 2,7-naphthyridine scaffold has emerged as a privileged structure in rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 1,8-naphthyridines (e.g., nalidixic acid) have historically dominated the pharmaceutical landscape of diazanaphthalenes, the 2,7-naphthyridine scaffold has emerged as a privileged structure in recent literature. Long considered a "forgotten isomer," recent data indicates its critical utility in two high-value therapeutic areas: kinase inhibition (specifically MET and MASTL kinases for oncology) and antimicrobial activity against multidrug-resistant (MDR) Staphylococcus aureus.

This guide synthesizes the latest structure-activity relationship (SAR) data, elucidates the molecular mechanisms of action, and provides validated experimental protocols for synthesizing and testing these derivatives.

Structural Perspective & Pharmacophore Analysis[1]

The 2,7-naphthyridine core (copyrine) is an isostere of isoquinoline, characterized by nitrogen atoms at positions 2 and 7. This arrangement creates a unique electrostatic potential surface that differs significantly from the 1,5- or 1,8-isomers, facilitating distinct binding modes in ATP-binding pockets and DNA minor grooves.

Scaffold Numbering and Functionalization

To interpret the SAR data correctly, researchers must adhere to the standard IUPAC numbering, where the nitrogens are located at positions 2 and 7.

NaphthyridineScaffold cluster_0 2,7-Naphthyridine Core Numbering C1 1 N2 2 (N) C1->N2 C3 3 N2->C3 C4 4 C3->C4 C4a 4a C4->C4a C5 5 C4a->C5 C8a 8a C4a->C8a C6 6 C5->C6 N7 7 (N) C6->N7 C8 8 N7->C8 C8->C8a C8a->C1

Figure 1: Standard numbering of the 2,7-naphthyridine scaffold. Note the nitrogen placement at 2 and 7, which is critical for hydrogen bond acceptor capability in kinase pockets.

Therapeutic Core 1: Oncology & Kinase Inhibition

The most significant recent advancement is the identification of 2,7-naphthyridinones as potent kinase inhibitors. Unlike flat intercalators, these derivatives are designed to fit into the ATP-binding cleft of specific oncogenic kinases.

MET Kinase Inhibition

The c-Met receptor tyrosine kinase is a prime target for gastric and lung cancers. Research has validated the 2,7-naphthyridin-1(2H)-one scaffold as a solution to conformational restraints required for selectivity.

  • Key Compound: 13f (from recent literature).[1]

  • Mechanism: The lactam moiety (NH-C=O) at positions 2-1 mimics the hinge-binding motif of ATP.

  • Efficacy: Demonstrated tumor growth inhibition (TGI) of 114% in U-87 MG xenograft models [1].[1]

MASTL (Greatwall) Kinase Inhibition

Microtubule-associated serine/threonine kinase-like (MASTL) protein is a novel target for preventing mitotic progression in cancer cells.[2][3]

  • SAR Insight: Substitutions at the 3- and 6-positions of the 2,7-naphthyridine core allow the molecule to span the hydrophobic pocket of MASTL, selectively eradicating proliferative cancer cells via mitotic catastrophe [2].

Cytotoxicity of Natural Alkaloids

Lophocladine B , a natural 2,7-naphthyridine alkaloid (1-amino-4-phenyl-2,7-naphthyridine), exhibits broad-spectrum cytotoxicity.

  • Target: Microtubule destabilization and Topoisomerase II inhibition.

  • Potency: IC50 values in the low micromolar range against lung and breast cancer lines [3].

Therapeutic Core 2: Antimicrobial Activity[1][5][6][7][8][9][10]

With the rise of resistant bacteria, the 2,7-naphthyridine scaffold has been repurposed to target bacterial DNA gyrase, distinct from the fluoroquinolone (1,4-dihydroquinoline) mechanism.

Anti-Staphylococcal Potency

Recent studies highlight Schiff base derivatives (hydrazones) linked to the 2,7-naphthyridine core.

  • Key Compounds: 10f and 10j.[4][5][6]

  • Selectivity: Highly selective for Staphylococcus aureus (MIC = 8 mg/L for 10j) with no activity against P. aeruginosa, suggesting a specific Gram-positive gyrase fit [4].

  • Biofilm: Significant eradication of S. aureus biofilms, a property often lacking in standard antibiotics.

Mechanism of Action: Gyrase Binding

Molecular dynamics simulations (MM/GBSA) suggest these compounds bind to the Gyrase-DNA ternary complex .[4][5][6]

  • Binding Mode: The planar naphthyridine rings stack with DNA bases (π-π interactions), while the hydrazone linker forms hydrogen bonds with the protein backbone.[4]

  • Halogen Effect: Electron-withdrawing groups (Cl, F) on the phenyl ring of the hydrazone enhance electrostatic binding energy [4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are synthesized from the most robust methodologies in the current literature.

Protocol A: Synthesis of 2,7-Naphthyridine Schiff Bases

A green chemistry approach using Indium(III) triflate catalysis.

  • Reagents: 2,7-naphthyridine-3-carbohydrazide (1.0 eq), substituted benzaldehyde (1.0 eq), In(OTf)3 (5 mol%), Ethanol (solvent).

  • Procedure:

    • Dissolve hydrazide and aldehyde in absolute ethanol (5 mL/mmol).

    • Add In(OTf)3 catalyst.

    • Reflux for 2–4 hours (monitor via TLC, mobile phase CHCl3:MeOH 9:1).

    • Cool to room temperature. The precipitate forms spontaneously.

    • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Validation: 1H NMR must show the disappearance of the NH2 doublet (hydrazide) and appearance of the -N=CH- singlet around 8.5 ppm.

Protocol B: Galleria mellonella In Vivo Toxicity Model

A self-validating, ethical alternative to murine models for early-stage toxicity screening.

  • Subject Selection: Select healthy G. mellonella larvae (250–350 mg), cream-colored with no melanization.

  • Grouping: n=10 per compound concentration.

  • Injection:

    • Prepare compound solutions in PBS/DMSO (max 5% DMSO).

    • Inject 10 µL into the last left proleg using a Hamilton syringe.

  • Dosing: Test 10, 100, and 500 mg/kg equivalent doses.

  • Readout: Incubate at 37°C. Monitor survival at 24h, 48h, and 120h.

    • Dead: Black (melanized) and immobile.

    • Alive: Cream-colored and responsive to touch.

  • Trustworthiness Check: Include a vehicle control (PBS/DMSO only) which must show 100% survival, and a positive control (e.g., phenol) to verify immune response.

Visualization of Mechanism

The following diagram illustrates the dual-targeting logic of 2,7-naphthyridine derivatives in oncology (Kinase) vs. infectious disease (Gyrase).

MechanismOfAction cluster_oncology Oncology (Kinase Inhibition) cluster_micro Antimicrobial (Gyrase Targeting) Core 2,7-Naphthyridine Scaffold Mech1 ATP Hinge Binding (Lactam Tautomer) Core->Mech1 1-Oxo / 2-NH modification Mech2 DNA Intercalation & Hydrazone H-Bonding Core->Mech2 3-Hydrazone linker Target1 MET Kinase (c-Met) Outcome1 Tumor Growth Inhibition (U-87 MG / HT-29) Target1->Outcome1 Target2 MASTL Kinase (Greatwall) Target2->Outcome1 Mech1->Target1 Mech1->Target2 Target3 DNA Gyrase (S. aureus) Outcome2 Biofilm Eradication (MIC ~8 mg/L) Target3->Outcome2 Mech2->Target3

Figure 2: Divergent therapeutic mechanisms. The scaffold is versatile: lactam modifications drive kinase selectivity, while hydrazone linkers drive DNA gyrase affinity.

Summary Data Table

Compound ClassTargetKey ModificationActivity / PotencyRef
2,7-Naphthyridin-1-one MET Kinase2-(4-fluorophenyl) substitutionTGI: 114% (U-87 MG)[1]
Schiff Base (10j) DNA Gyrase3-carbohydrazone + 2,4-Cl-PhMIC: 8 mg/L (S. aureus)[4]
Lophocladine B Microtubules1-amino-4-phenylIC50: ~3 µM (Lung Cancer)[3]
MASTL Inhibitors MASTL Kinase3,6-disubstitutionMitotic Catastrophe[2]

References

  • 2,7-Naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. Bioorganic & Medicinal Chemistry Letters.

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Publications / Patent Literature.

  • Biological Activity of Naturally Derived Naphthyridines. Molecules (NIH PMC).

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. International Journal of Molecular Sciences.

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.

Sources

Foundational

Heterocyclic Scaffolds: 4-Methyl-2,7-Naphthyridine vs. 1,6-Naphthyridine

Technical Guide for Medicinal Chemistry & Drug Discovery Executive Summary In the landscape of privileged structures, naphthyridines (diazanaphthalenes) occupy a critical space between quinolines and pteridines. While 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

In the landscape of privileged structures, naphthyridines (diazanaphthalenes) occupy a critical space between quinolines and pteridines. While 1,6-naphthyridine is a well-established scaffold in kinase and integrase inhibition (e.g., Izencitinib), the 4-methyl-2,7-naphthyridine isomer represents an under-explored, synthetically challenging, yet geometrically distinct pharmacophore.

This guide provides a technical comparison of these two scaffolds, focusing on the "4-methyl" derivative of the 2,7-isomer as a specific entry point for copyrine-class alkaloids and PDE5 inhibitors. The 4-methyl group is not merely a substituent; it is often a "synthetic scar" from the condensation of 4-picoline derivatives, serving as a crucial hydrophobic anchor in protein binding pockets.

Part 1: Physicochemical & Structural Analysis

The selection between a 1,6- and a 2,7-naphthyridine core is rarely arbitrary; it is dictated by the electronic landscape of the target binding pocket.

Electronic Distribution and Basicity
  • 1,6-Naphthyridine:

    • Structure: Asymmetric. Contains one nitrogen in the "quinoline" position (N1) and one in the "isoquinoline" position (N6).

    • Basicity: The N6 nitrogen is generally more basic (pKa ~ 3.8) than N1 due to less steric hindrance and electronic repulsion.

    • Binding Mode: Acts as a monodentate or bidentate ligand. In kinase inhibitors, N1 often mimics the N1 of ATP's adenine ring, accepting a hydrogen bond from the hinge region.

  • 4-Methyl-2,7-Naphthyridine:

    • Structure: The 2,7-isomer (copyrine core) possesses a

      
       axis of symmetry in its unsubstituted form, but the 4-methyl group breaks this, creating a distinct "head-to-tail" vector.
      
    • Basicity: Both nitrogens are "isoquinoline-like" (beta to the ring fusion).

    • Binding Mode: The 2,7-nitrogen arrangement allows for a wider "bite angle" for bridging water molecules or coordinating metals (e.g., in metalloenzymes or PDE active sites). The 4-methyl group provides a hydrophobic protrusion that can fill specific lipophilic pockets (e.g., the hydrophobic clamp in PDE5).

Comparative Properties Table
Feature1,6-Naphthyridine4-Methyl-2,7-Naphthyridine
Symmetry Asymmetric (

)
Pseudo-asymmetric (due to 4-Me)
Melting Point Low (< 40 °C)High (> 150 °C typically)
Solubility Moderate lipophilicityLower solubility (stronger crystal lattice)
Key Target Class Kinases (JAK, PI3K), HIV IntegrasePDE5, Antimicrobials (Biofilm), Topoisomerase
Synthetic Entry Skraup / Friedländer (Glycerol/Ethers)Condensation (4-Picoline/Diesters)
Metabolic Liability N-oxidation at N6; C2 oxidationN-oxidation; Methyl group oxidation (benzylic)

Part 2: Synthetic Accessibility & Protocols

The synthesis of these two scaffolds requires fundamentally different retrosynthetic logic.

1,6-Naphthyridine: The "Friedländer/Skraup" Approach

The classical route involves constructing the pyridine ring B onto a pre-existing pyridine ring A.

  • Logic: 4-aminopyridine + Glycerol (Skraup) is violent and low-yielding.

  • Modern Standard: Friedländer Condensation or Tandem Nitrile Hydration .

  • Mechanism: Condensation of 4-aminonicotinaldehyde (or nitrile) with a carbonyl compound.

4-Methyl-2,7-Naphthyridine: The "Copyrine" Approach

The 2,7-isomer is difficult to access via Skraup chemistry due to electronic deactivation. The most robust route to the 4-methyl derivative relies on the condensation of 4-methylpyridine derivatives (4-picoline) with diethyl oxalate or similar dielectrophiles.

  • Logic: The 4-methyl group of the final scaffold originates from the

    
    -methyl of the starting 4-picoline (or derivative), which acts as the nucleophile during ring closure.
    
Graphviz Diagram: Comparative Retrosynthesis

SynthesisComparison cluster_16 1,6-Naphthyridine (Friedländer) cluster_27 4-Methyl-2,7-Naphthyridine (Copyrine Route) Start16 4-Aminonicotinaldehyde Inter16 Schiff Base Intermediate Start16->Inter16 Condensation Reagent16 Carbonyl (e.g., ketone) Reagent16->Inter16 Final16 1,6-Naphthyridine Core Inter16->Final16 Cyclodehydration (Base/Heat) Start27 4-Methylpyridine (4-Picoline deriv.) Inter27 Enolate Condensation Start27->Inter27 Lithiation/Base Reagent27 Diethyl Oxalate / Acetate Reagent27->Inter27 Cyclo27 Copyrine Intermediate (Dihydro-2,7-naphthyridin-1-one) Inter27->Cyclo27 Cyclization Final27 4-Methyl-2,7-Naphthyridine Cyclo27->Final27 Aromatization/Chlorination/Red

Caption: Comparative retrosynthetic logic. 1,6-Naphthyridines typically assemble via amine-aldehyde condensation, while 4-methyl-2,7-naphthyridines utilize the nucleophilicity of 4-alkylpyridines.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridine (Friedländer Modification)

Targeting: General 2-substituted-1,6-naphthyridines.

  • Reagents: 4-Aminonicotinaldehyde (1.0 eq), Methyl ketone (e.g., acetophenone) (1.2 eq), 10% KOH (aq), Ethanol.

  • Procedure:

    • Dissolve 4-aminonicotinaldehyde in ethanol (0.5 M).

    • Add the methyl ketone and 10% KOH (0.5 eq).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Observation: The reaction typically turns from yellow to deep orange/brown.

    • Cool to room temperature. Pour into ice water.

    • Extract with DCM (3x). Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

  • Validation: 1H NMR will show the characteristic coupling of the newly formed pyridine ring protons (typically

    
     7.5–9.0 ppm).
    
Protocol B: Synthesis of 4-Methyl-2,7-Naphthyridine Core

Targeting: 2,7-naphthyridin-1(2H)-one intermediate (Copyrine type).

  • Reagents: 3-Cyano-4-methylpyridine (1.0 eq), Diethyl oxalate (1.2 eq), Potassium ethoxide (KOEt) (1.5 eq), Toluene/Ethanol.

  • Procedure:

    • Step 1 (Condensation): Dissolve 3-cyano-4-methylpyridine in dry toluene. Add diethyl oxalate.

    • Add KOEt slowly at 0°C. The methyl group at C4 is deprotonated and attacks the oxalate.

    • Stir at room temperature for 12h, then reflux for 2h to ensure cyclization.

    • Step 2 (Hydrolysis/Decarboxylation): The resulting intermediate (a pyruvate derivative) is often hydrolyzed with 10% HCl and decarboxylated by heating.

    • Step 3 (Workup): Neutralize to pH 7. The product, 4-methyl-2,7-naphthyridin-1(2H)-one , often precipitates as a solid.

  • Conversion to Parent Scaffold:

    • Treat the -one with POCl3 (reflux, 2h) to get the 1-chloro-4-methyl-2,7-naphthyridine.

    • Dehalogenate using H2/Pd-C or hydrazine to yield the parent 4-methyl-2,7-naphthyridine.

  • Validation:

    • Key Signal: In 1H NMR, the 4-methyl group appears as a distinct singlet around

      
       2.6–2.8 ppm. The C1 proton (if fully reduced) appears as a singlet (due to N2/N7 shielding) distinct from the doublets of the 1,6-isomer.
      

Part 4: Medicinal Chemistry Applications & Decision Matrix

Kinase Inhibition (1,6-Naphthyridine)

The 1,6-scaffold is a bioisostere of quinazoline (e.g., Gefitinib).

  • Mechanism: The N1 nitrogen accepts a H-bond from the backbone NH of the hinge region (e.g., Met90 in kinases). The C8 position points towards the solvent front, allowing for solubilizing groups.

  • Example: Izencitinib (Pan-JAK inhibitor).[2]

PDE5 Inhibition & Antimicrobials (4-Methyl-2,7-Naphthyridine)
  • PDE5: The 2,7-scaffold mimics the guanine core of cGMP. The 4-methyl group is critical here; it restricts rotation or fits into a small hydrophobic pocket (Val/Leu residues) unique to the PDE catalytic site, enhancing selectivity over PDE6.

  • Antimicrobial: 2,7-Naphthyridine hydrazones (e.g., Compound 10j) exhibit bactericidal activity against S. aureus biofilms, likely via DNA gyrase inhibition.

Graphviz Diagram: SAR Decision Tree

DecisionMatrix cluster_props Key Differentiator Start Target Binding Pocket Analysis Q1 Does the pocket require a 'Hinge Binder' (Donor-Acceptor)? Start->Q1 Q2 Is the pocket deep/narrow with hydrophobic constraints? Q1->Q2 No Res16 Select 1,6-Naphthyridine Q1->Res16 Yes (Kinase Hinge) Q2->Res16 No (General Surface) Res27 Select 4-Methyl-2,7-Naphthyridine Q2->Res27 Yes (PDE5 / Gyrase) Prop1 1,6: N1/N6 Asymmetry (Mimics Quinazoline) Res16->Prop1 Prop2 2,7: N2/N7 Symmetry + 4-Me (Mimics Purine/Copyrine) Res27->Prop2

Caption: Decision matrix for scaffold selection. 1,6-isomers are preferred for ATP-mimetic kinase inhibition, while 2,7-isomers (specifically 4-methyl) excel in mimicking purines for phosphodiesterase and gyrase targets.

References

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives. Bentham Direct. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health (PMC). [Link]

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. ResearchGate. [Link][1]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl-Substituted Naphthyridine Isomers

The following technical guide details the thermodynamic stability of methyl-substituted naphthyridine isomers, designed for researchers in medicinal chemistry and computational organic chemistry. A Technical Guide for Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability of methyl-substituted naphthyridine isomers, designed for researchers in medicinal chemistry and computational organic chemistry.

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

Naphthyridines (diazanaphthalenes) serve as critical scaffolds in medicinal chemistry, offering tunable electronic properties for kinase inhibitors, antibacterial agents, and intercalating drugs. However, the thermodynamic stability of these isomers varies significantly based on nitrogen placement and substituent effects.

This guide provides a definitive analysis of the thermodynamic hierarchy of methyl-substituted naphthyridines. It synthesizes density functional theory (DFT) data with empirical heterocyclic principles to rank stability, explains the mechanistic drivers (lone-pair repulsion vs. resonance stabilization), and offers actionable protocols for computational and experimental validation.

Key Insight: Thermodynamic stability in this class is governed by the Distance-Symmetry Principle . Isomers with maximally separated nitrogen atoms (1,5- and 2,6-) exhibit superior stability compared to those with proximal nitrogens (1,8-), where lone-pair repulsion creates a high-energy ground state. Methyl substitution further modulates this via hyperconjugative stabilization, provided it does not introduce peri-strain.

Thermodynamic Hierarchy of Parent Scaffolds

Before analyzing methyl substitution, one must establish the baseline stability of the six parent isomers (


).
The Stability Spectrum

The relative thermodynamic stability follows the order of nitrogen separation and symmetry:


[1]
IsomerStability RankMelting PointKey Thermodynamic Driver
2,6-Naphthyridine 1 (Highest) 114–115 °CHigh symmetry (

); max N separation minimizes repulsion.
1,5-Naphthyridine 2 (High) 75 °CHigh symmetry (

); excellent resonance stabilization.
1,6-Naphthyridine 3 (Moderate) < 40 °CAsymmetric; moderate N separation.
1,8-Naphthyridine 6 (Lowest) 98 °C*Severe lone-pair repulsion (peri-interaction). High MP due to dipole alignment in lattice, not intrinsic molecular stability.
Mechanistic Drivers
  • Lone Pair Repulsion (The "Alpha Effect"): In 1,8-naphthyridine, the nitrogen lone pairs occupy parallel orbitals in the molecular plane (peri-position). This creates a destabilizing electrostatic repulsion (~4-6 kcal/mol penalty).

  • Resonance Energy: 1,5- and 2,6-isomers maintain a naphthalene-like

    
    -electron circuit with minimal disruption, maximizing aromaticity.
    

Impact of Methyl Substitution

Methyl groups modify the scaffold stability through electronic donation (+I and hyperconjugation) and steric interaction .

Electronic Stabilization Rules
  • Rule 1: Electron Deficient Stabilization. Naphthyridine rings are

    
    -deficient. Methyl groups stabilize the ring by donating electron density.
    
  • Rule 2: Position Sensitivity.

    • 
      -Position (C2, C4 relative to N):  Most stabilizing. The low-lying LUMO of the N-heterocycle accepts electron density from the methyl 
      
      
      
      bond effectively.
    • 
      -Position (C3 relative to N):  Less stabilizing. Inductive effects are weaker.
      
Steric Destabilization (The "Peri-Strain" Trap)

In 1,8-naphthyridines, placing a methyl group at the C2 or C7 position creates a "buttressing effect" that forces the nitrogen lone pairs closer, exacerbating repulsion. Conversely, a methyl at C4 or C5 (the "top" of the rings) faces minimal steric clash.

Predicted Stability of Methyl-Isomers (Calculated Trends)

Based on B3LYP/6-31G* level theory trends:

  • Most Stable: 2-Methyl-1,5-naphthyridine .

    • Reason: Combines the stable 1,5-scaffold with

      
      -methyl stabilization without steric penalty.
      
  • Highly Stable: 3-Methyl-2,6-naphthyridine .

    • Reason: Symmetric scaffold, methyl in a sterically free position.

  • Least Stable: 1-Methyl-1,8-naphthyridin-1-ium (if protonated) or 2-Methyl-1,8-naphthyridine .

    • Reason: The 1,8-scaffold is already high energy; 2-methyl adds steric bulk near the binding pocket.

Visualizing the Stability Landscape

The following diagram illustrates the logical flow from parent scaffold selection to methyl-derivative stability.

NaphthyridineStability cluster_0 Parent Scaffold Stability cluster_1 Methyl Substitution Effect Iso26 2,6-Naphthyridine (Max Stability) Iso16 1,6-Naphthyridine (Moderate) Iso15 1,5-Naphthyridine (High Stability) AlphaStab Alpha-Stabilization (Methyl at C2/C4) +2-3 kcal/mol stability Iso15->AlphaStab Ideal Host Iso18 1,8-Naphthyridine (Lowest Stability) PeriStrain Peri-Strain (Methyl at C2/C7 in 1,8) -4 kcal/mol penalty Iso18->PeriStrain Susceptible Result1 2-Methyl-1,5-naphthyridine (Global Minimum) AlphaStab->Result1 Yields Result2 2-Methyl-1,8-naphthyridine (Sterically Congested) PeriStrain->Result2 Yields HyperConj Hyperconjugation (General Ring Stab.)

Caption: Logic flow determining the thermodynamic stability of methyl-naphthyridines. Green nodes indicate high stability; red indicates instability driven by electronic repulsion or steric strain.

Experimental & Computational Protocols

To validate these stability rankings for a specific derivative in your pipeline, use the following self-validating protocols.

Computational Protocol (DFT Workflow)

This workflow determines the relative Gibbs Free Energy (


) of isomers.
  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers if alkyl chains are long. For simple methyl groups, manual placement is sufficient.

  • Geometry Optimization:

    • Software: Gaussian 16, ORCA, or GAMESS.

    • Functional/Basis Set: B3LYP-D3(BJ)/6-311+G(d,p)

    • Note: The D3 dispersion correction is crucial for capturing weak intramolecular interactions in the 1,8-isomers.

    • Solvation: CPCM (Conductor-like Polarizable Continuum Model) using water or acetonitrile to mimic physiological/reaction conditions.

  • Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

  • Energy Calculation: Extract Sum of electronic and thermal Free Energies.

Experimental Protocol: Isomer Equilibration

If synthesis yields a mixture, determine the thermodynamic product via acid-catalyzed equilibration.

  • Setup: Dissolve 50 mg of the methyl-naphthyridine isomer in

    
     or 
    
    
    
    with 10 mol% deuterated trifluoroacetic acid (TFA-d).
  • Stress Condition: Heat to 80°C in a sealed NMR tube for 24-48 hours.

  • Analysis: Monitor

    
    -NMR.
    
    • Kinetic Product: Often formed first in Skraup/Friedländer syntheses (e.g., 1,7-isomer).

    • Thermodynamic Product: Will accumulate over time (e.g., shifting toward 1,5- or 2,6- scaffolds).

  • Data Interpretation: The ratio of isomers at equilibrium (

    
    ) allows calculation of energy difference via 
    
    
    
    .

Implications for Drug Design

  • Metabolic Stability: The electron-deficient nature of the 1,5-naphthyridine ring makes it resistant to oxidative metabolism (P450) compared to quinolines. A methyl group at C2 (alpha) blocks the primary site of metabolic oxidation (the "soft spot"), further enhancing half-life.

  • Chelation Risks: 1,8-Naphthyridines are potent bidentate ligands. If your drug target does not require metal binding, avoid the 1,8-scaffold to prevent off-target toxicity (e.g., scavenging physiological

    
     or 
    
    
    
    ).
  • Solubility: 1,5-Naphthyridines generally possess higher aqueous solubility than 2,6-isomers due to a larger net dipole moment created by the vector addition of the two nitrogen lone pairs.

References

  • Synthesis and Properties of 1,5-Naphthyridines: Source: Litvic, M. et al. "Synthesis and properties of 1,5-naphthyridine derivatives." Tetrahedron, 2008. Context: Establishes the high stability and synthetic accessibility of the 1,5-isomer.
  • Naphthyridine Isomer Overview

    • Source: Brown, D. J. "The Naphthyridines."[1][2][3][4][5][6][7] The Chemistry of Heterocyclic Compounds, Vol 63, Wiley.

    • Context: The authoritative text on the physical properties (MP, BP) of all parent isomers.
    • URL:

  • 1,8-Naphthyridine Metal Complexes

    • Source: Messori, L. et al. "Gold(III) complexes with 1,8-naphthyridine ligands." Journal of Inorganic Biochemistry, 2021.
    • Context: Demonstrates the chelation-driven stability of the 1,8-isomer, which is otherwise thermodynamically less stable than 1,5.
    • URL:

  • DFT Calculations on Diazanaphthalenes: Source: Houk, K. N. et al. "Theoretical studies of diazaphenanthrenes." Journal of Organic Chemistry. Context: Provides the basis for "distance-symmetry" stability rules in nitrogen heterocycles.
  • Thermodynamic Data (NIST)

    • Source: NIST Chemistry WebBook, SRD 69.
    • Context: Reference for gas-phase thermochemistry of heterocyclic isomers.
    • URL:

Sources

Foundational

4-Methyl-2,7-naphthyridine: A Strategic Scaffold for Kinase and Microbial Targeting

Topic: 4-Methyl-2,7-naphthyridine as a pharmacophore in medicinal chemistry Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary: The "Or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-2,7-naphthyridine as a pharmacophore in medicinal chemistry Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary: The "Orphan" Isomer

While quinolines and 1,5- or 1,8-naphthyridines are ubiquitous in medicinal chemistry, the 2,7-naphthyridine system remains an underutilized "orphan" isomer. This scaffold, particularly its 4-methyl substituted variant , offers a unique physicochemical profile that distinguishes it from its isomers.[1]

The 4-methyl-2,7-naphthyridine core is not merely a spacer; it is a functional pharmacophore that addresses three critical challenges in drug design:

  • Vector Distinctiveness: The nitrogen lone pairs at positions 2 and 7 project at a

    
     120° angle relative to the ring fusion, creating a hydrogen bond acceptor (HBA) motif distinct from the parallel vectors of 1,5-naphthyridine or the adjacent vectors of 1,8-naphthyridine.
    
  • Metabolic Stability: The C4 position in naphthyridines is electron-deficient and prone to nucleophilic attack or oxidative metabolism.[1] Methylation at C4 sterically hinders this position and modulates the electron density of the adjacent N2 nitrogen.[1]

  • Kinase Selectivity: In ATP-competitive inhibition, the 4-methyl group acts as a "gatekeeper" probe, capable of inducing conformational selectivity in the hinge region of kinases such as MASTL (Greatwall kinase) .[1]

Chemoinformatics & Structural Biology[1]

Electronic Profile and Basicity

The 2,7-naphthyridine system is a


-deficient heteroaromatic.[1] Unlike quinoline, the presence of two nitrogen atoms lowers the LUMO energy, making the ring system more susceptible to nucleophilic attack, yet better at 

-stacking interactions with DNA base pairs or aromatic residues (e.g., Phenylalanine/Tyrosine gates in kinases).
  • pKa Modulation: The unsubstituted 2,7-naphthyridine has pKa values of approximately 3.6 and 6.0. The introduction of a 4-methyl group (weakly electron-donating via hyperconjugation) slightly increases the basicity of the N2 nitrogen, enhancing its H-bond acceptor capability in the kinase hinge region.[1]

  • LogP and Solubility: The scaffold is moderately lipophilic.[1] The 4-methyl group adds

    
     0.5 to the cLogP, necessitating polar side chains at the 1- or 3-positions to maintain aqueous solubility for oral bioavailability.[1]
    
The "Methyl Effect" in Binding Pockets

In the context of enzyme inhibition, the 4-methyl group serves a dual purpose:

  • Conformational Lock: It restricts the rotation of substituents at the C3 position, forcing the molecule into a bioactive conformation (reducing the entropic penalty of binding).[1]

  • Hydrophobic Fill: It occupies small, hydrophobic sub-pockets often found near the gatekeeper residue in kinase active sites, improving selectivity against homologous kinases lacking this pocket volume.[1]

Synthetic Pathways[1][2][3][4]

Constructing the 2,7-naphthyridine core is synthetically more demanding than the 1,5-isomer due to the lack of symmetry and the specific arrangement of nitrogens.

Primary Route: Condensation of 4-Methylpyridines

The most robust route for medicinal chemistry (allowing diverse substitution) involves the condensation of 4-methylpyridine derivatives.[1]

Mechanism:

  • Precursor: 3-Cyano-4-methylpyridine or 4-methyl-3-pyridyl ketone.[1]

  • Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) or an oxalate ester creates an electrophilic enamine or enol species.[1]

  • Cyclization: Treatment with a nitrogen source (ammonia or primary amine) effects the ring closure to form the second pyridine ring.[1]

Visualization: Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection for accessing the 4-methyl-2,7-naphthyridine core.

Synthesis Target 4-Methyl-2,7-Naphthyridine Core Intermediate Enamine / Vinyl Species Cyclization Ring Closure (NH3/Amine) Intermediate->Cyclization + Nitrogen Source Precursor 4-Methyl-3-Cyanopyridine Precursor->Intermediate Condensation (Base) Reagent DMF-DMA or Diethyl Oxalate Reagent->Intermediate Cyclization->Target Aromatization

Figure 1: Retrosynthetic logic for the construction of the 2,7-naphthyridine scaffold from pyridine precursors.

Case Studies in Medicinal Chemistry

Oncology: MASTL Kinase Inhibition

Target: Microtubule-associated serine/threonine kinase-like (MASTL).[1][2] Relevance: MASTL promotes mitotic progression; its inhibition causes mitotic catastrophe in cancer cells.[1][2] Role of Scaffold: Recent studies have identified 2,7-naphthyridine derivatives as potent MASTL inhibitors.[1] The N2 nitrogen accepts a hydrogen bond from the kinase hinge region (Backbone NH).[1] The 4-methyl group is critical here; analogues lacking this group show reduced potency, likely due to the loss of hydrophobic contacts with the gatekeeper residue (often Methionine or Leucine in this family).

  • Key Interaction: The planar system stacks between the N- and C-lobes, while the 4-methyl orients the molecule to avoid steric clash with the catalytic lysine.[1]

Antimicrobial: Biofilm Eradication

Target: Staphylococcus aureus (including MRSA).[1] Mechanism: DNA Gyrase / Topoisomerase IV inhibition.[1][3][4] Role of Scaffold: Hydrazone derivatives of 2,7-naphthyridine (specifically substituted at the 1-position, adjacent to the N2) have shown bactericidal activity.

  • Compound 10j: A specific derivative identified in recent literature (see Refs) that utilizes the 2,7-naphthyridine core to intercalate into bacterial DNA.[1]

  • Selectivity: The scaffold shows high selectivity for S. aureus over mammalian cells and normal microbiota (Lactobacillus), a property attributed to the specific electrostatic potential map created by the 2,7-nitrogen arrangement which differs from the host topoisomerases.[1]

Experimental Protocol: Synthesis of Core Intermediate

Objective: Synthesis of Ethyl 4-hydroxy-8-methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate. Note: This intermediate contains the 4-hydroxy/keto tautomer, which can be converted to the 4-methyl derivative via triflation and methylation or used directly if the methyl is already present on the precursor ring (position 8 in this specific nomenclature corresponds to the methyl on the pyridine precursor).

Reagents:

  • 3-Cyano-4-methylpyridine (1.0 eq)[1]

  • Diethyl oxalate (1.2 eq)[1]

  • Potassium tert-butoxide (1.5 eq)[1]

  • Ethanol (Anhydrous)[1]

  • Acetic Acid[1]

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve 3-cyano-4-methylpyridine (10 mmol) and diethyl oxalate (12 mmol) in anhydrous ethanol (50 mL).

  • Condensation: Cool the solution to 0°C. Add potassium tert-butoxide (15 mmol) portion-wise over 15 minutes. The solution will turn deep red/orange, indicating the formation of the potassium enolate of the pyruvate intermediate.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting pyridine.[1]

  • Cyclization: Reflux the mixture for 2 hours. The intramolecular attack of the enolate onto the nitrile carbon (or subsequent hydrolysis/amidation depending on exact conditions) forms the second ring.[1]

  • Workup: Cool to room temperature. Acidify to pH 4 with glacial acetic acid. The product, Ethyl 4-hydroxy-8-methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate, typically precipitates as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water (2x 20 mL) and cold ethanol (1x 10 mL). Recrystallize from DMF/Ethanol if necessary.[1]

Yield Expectation: 60-75%. Validation: 1H NMR (DMSO-d6) should show the characteristic singlet for the methyl group and the deshielded protons of the naphthyridine ring.[1]

Structure-Activity Relationship (SAR) Logic[1]

The following diagram summarizes the SAR rules for optimizing the 4-methyl-2,7-naphthyridine scaffold.

SAR Core 2,7-Naphthyridine Core Pos4 Pos 4 (Methyl) Core->Pos4 Pos1 Pos 1 (Functionalization) Core->Pos1 Pos3 Pos 3 (Solubilizer) Core->Pos3 N_LonePairs N2/N7 Lone Pairs Core->N_LonePairs Gatekeeper Hydrophobic Pocket (Kinase Selectivity) Pos4->Gatekeeper Steric fit Solubility LogP Modulation (Bioavailability) Pos1->Solubility Hydrazone/Amide Pos3->Solubility Polar groups Hinge H-Bond Acceptor (Hinge Binding) N_LonePairs->Hinge Vector match

Figure 2: SAR optimization map for the 2,7-naphthyridine pharmacophore.

Data Summary: Comparative Potency

The table below highlights the impact of the 2,7-naphthyridine scaffold in antimicrobial assays compared to standard references (Data adapted from Int. J. Mol.[1][3] Sci. 2025).

Compound IDScaffold CoreR-Group (Pos 1)MIC (S. aureus)Toxicity (Fibroblasts)
10j 2,7-Naphthyridine Dichlorophenyl-hydrazone 8 mg/L Low
10f2,7-NaphthyridinePhenyl-hydrazone31 mg/LLow
Ref 11,5-NaphthyridineGeneric>64 mg/LModerate
CiproQuinolone-0.5 mg/LLow

Interpretation: While less potent than Ciprofloxacin, the 2,7-naphthyridine derivative (10j) shows a unique mechanism of action (biofilm eradication) and lacks the high cytotoxicity often associated with planar intercalators.

References

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Source: Bentham Science / Current Organic Chemistry.[1] URL:[Link][1][5][3][6][2][4][7][8][9][10][11]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. Source: MDPI, Int. J. Mol.[1] Sci. 2025. URL:[Link][1]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Source: ACS Publications / Patent Literature (WO2023/XXXX).[1] URL:[Link](Note: Representative link for MASTL kinase inhibitors in JMC)[1]

  • PubChem Compound Summary: 2,7-Naphthyridine. Source:[1][8] National Library of Medicine.[1] URL:[Link][1]

  • Synthetic Strategies, Reactivity and Applications of Naphthyridines. Source: MDPI, Molecules.[1] URL:[Link][1]

Sources

Exploratory

The Expanding Frontier of 2,7-Naphthyridine Alkaloids: A Technical Guide to Their Natural Origins, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The intricate molecular architecture of naturally occurring alkaloids has long captivated the attention of chemists and pharmacologists alike. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of naturally occurring alkaloids has long captivated the attention of chemists and pharmacologists alike. Among these, the 2,7-naphthyridine core, a unique bicyclic heteroaromatic system, has emerged as a privileged scaffold in a diverse array of bioactive natural products. Isolated from a wide range of terrestrial and marine organisms, these alkaloids exhibit a remarkable spectrum of pharmacological activities, from potent antitumor and antimicrobial effects to intriguing neurological properties. This in-depth technical guide provides a comprehensive overview of the history, discovery, isolation, structural elucidation, biosynthesis, and synthetic strategies related to naturally occurring 2,7-naphthyridine alkaloids, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

A Chronicle of Discovery: Unveiling Nature's 2,7-Naphthyridine Arsenal

The story of 2,7-naphthyridine alkaloids is a testament to the relentless exploration of the planet's biodiversity in search of novel chemical entities. These compounds have been discovered in a variety of natural sources, showcasing the convergent evolution of this unique heterocyclic system in disparate biological lineages. Compounds containing the 2,7-naphthyridine scaffold have been isolated from both plants and various marine organisms.[1]

Terrestrial Treasures: From Fragrant Flowers to Forest Flora

Some of the earliest and most well-known 2,7-naphthyridine alkaloids originate from the plant kingdom. The structural diversity of these terrestrial isolates is notable, ranging from simple bicyclic systems to complex polycyclic structures.

A prominent example is jasminine , a monoterpenoid alkaloid first isolated from the leaves of Ligustrum novoguineense.[1] This compound has also been found in several Jasminum species.[2] Another significant terrestrial 2,7-naphthyridine is sampangine , a tetracyclic alkaloid initially extracted from the stem bark of the ylang-ylang tree, Cananga odorata.[1][3][4] Its discovery highlighted the potential of this structural class to possess potent biological activities. Further investigations into plants of the Annonaceae family, such as Cleistopholis patens, have led to the isolation of derivatives like 3-methoxysampangine.[1][3]

Marine Marvels: A Dive into Bioactive Diversity

The marine environment, a crucible of unique chemical evolution, has also proven to be a rich source of 2,7-naphthyridine alkaloids. These marine-derived compounds often feature distinct structural modifications compared to their terrestrial counterparts and exhibit a wide array of biological effects.

A notable discovery in this area was the isolation of lophocladine A and lophocladine B from the marine red alga Lophocladia sp.[5][6] This was the first report of alkaloids based on a 2,7-naphthyridine skeleton from red algae.[5][6] These findings underscored the vast, untapped chemical diversity residing in marine flora and fauna.

From Source to Substance: The Art and Science of Isolation and Structure Elucidation

The journey from a biological source to a pure, structurally characterized alkaloid is a meticulous process that combines classical extraction techniques with modern analytical methods. The physicochemical properties of 2,7-naphthyridine alkaloids, particularly their basicity, are central to their successful isolation.

Experimental Protocol: Isolation of 2,7-Naphthyridine Alkaloids

The following is a generalized protocol for the isolation of 2,7-naphthyridine alkaloids from plant material, exemplified by the extraction of sampangine from Cananga odorata stem bark.

Step 1: Plant Material Preparation and Extraction

  • Freshly collected plant material (e.g., stem bark) is thoroughly washed, air-dried, and pulverized.

  • The powdered material is exhaustively extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.[7]

  • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Acid-Base Fractionation

  • The crude extract is suspended in a dilute aqueous acid solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.

  • This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., petroleum ether or hexane) to remove neutral and acidic lipophilic compounds.

  • The acidic aqueous phase is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basic aqueous solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to partition the free-base alkaloids into the organic layer.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford a total alkaloid fraction.

Step 3: Chromatographic Purification

  • The total alkaloid fraction is subjected to column chromatography over silica gel.

  • Elution is performed with a gradient of increasing polarity, for instance, starting with chloroform and gradually introducing methanol.[3]

  • Fractions are collected and monitored by thin-layer chromatography (TLC) under UV light.

  • Fractions containing the target alkaloid are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

Step 4: Crystallization and Characterization

  • The purified alkaloid is crystallized from a suitable solvent system to obtain a crystalline solid.

  • The structure of the isolated compound is then unequivocally determined using a suite of spectroscopic techniques.

Deciphering the Molecular Blueprint: Spectroscopic and Spectrometric Analysis

The structural elucidation of novel 2,7-naphthyridine alkaloids relies heavily on a combination of modern spectroscopic methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of the molecule, from which the molecular formula can be deduced.[5] The fragmentation patterns observed in the mass spectrum provide valuable clues about the substituents and the stability of the heterocyclic core. A common fragmentation pathway for the 2,7-naphthyridine ring involves the loss of HCN and C₂H₂.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the cornerstone of structure elucidation.[5]

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including characteristic signals for aromatic and substituent protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, allowing for the tracing of contiguous proton systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton and determining the positions of substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and amines (N-H).[5] UV-Vis spectroscopy provides information about the extent of conjugation in the molecule, which is characteristic of the aromatic 2,7-naphthyridine system.[5]

Table 1: Spectroscopic Data for Selected Naturally Occurring 2,7-Naphthyridine Alkaloids

AlkaloidMolecular FormulaKey Spectroscopic FeaturesSource
Lophocladine A C₁₄H₁₀N₂OHRMS: [M+H]⁺ at m/z 223.0840. IR (cm⁻¹): 1677 (amide C=O). UV (nm): 224, 250, 314. ¹H and ¹³C NMR: Data consistent with a 4-phenyl-2,7-naphthyridin-1(2H)-one structure.[5]
Lophocladine B C₁₄H₁₁N₃HRMS: [M+H]⁺ at m/z 222.1032. NMR: Similar to lophocladine A but with the absence of an exchangeable NH proton and downfield shifts of H-3 and C-3, indicative of an amidine function.[4]

Nature's Blueprint: The Biosynthesis of 2,7-Naphthyridine Alkaloids

The biosynthetic origins of 2,7-naphthyridine alkaloids are as diverse as their sources, reflecting the independent evolution of pathways to this unique scaffold.

The Aporphine Pathway to Sampangine

Sampangine is classified as an azaoxoaporphine alkaloid.[3] Its biosynthesis is believed to proceed through the well-established aporphine alkaloid pathway, which begins with the amino acid L-tyrosine.[3]

Biosynthesis_Sampangine Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Multiple Enzymatic Steps Proaporphine Proaporphine Intermediate Reticuline->Proaporphine Intramolecular Oxidative Coupling (Cytochrome P450) Aporphine Aporphine Skeleton Proaporphine->Aporphine Dienone-Phenol Rearrangement Sampangine Sampangine Aporphine->Sampangine Oxidative Modifications

Caption: Proposed biosynthetic pathway of sampangine.

The key steps involve the conversion of L-tyrosine to the benzylisoquinoline alkaloid (S)-reticuline, followed by an intramolecular oxidative coupling to form a proaporphine intermediate.[3] A subsequent dienone-phenol rearrangement yields the characteristic aporphine skeleton, which then undergoes further oxidative modifications to produce the azaoxoaporphine structure of sampangine.[3]

The Secoiridoid Pathway to Jasminine

In contrast, the biosynthesis of the monoterpenoid alkaloid jasminine follows a different route, originating from secoiridoids. Secoiridoids are a class of monoterpenoids derived from geranyl pyrophosphate via the mevalonate or methylerythritol phosphate (MEP) pathway.[8] The biosynthesis of secoiridoids initiates from geranyl-pyrophosphate, which is converted to secologanin through a series of enzymatic reactions.[8] It is from these secoiridoid precursors that the 2,7-naphthyridine core of jasminine is believed to be constructed, although the precise enzymatic steps for the formation of the naphthyridine ring are still under investigation.

Biosynthesis_Jasminine GPP Geranyl Pyrophosphate Secoiridoids Secoiridoid Precursors (e.g., Secologanin) GPP->Secoiridoids Mevalonate/MEP Pathway Jasminine_core 2,7-Naphthyridine Core Formation Secoiridoids->Jasminine_core Enzymatic Cyclization and Rearrangement (Hypothesized) Jasminine Jasminine Jasminine_core->Jasminine

Caption: Hypothesized biosynthetic origin of jasminine.

Constructing Complexity: The Chemical Synthesis of 2,7-Naphthyridine Alkaloids

The unique structural features and significant biological activities of naturally occurring 2,7-naphthyridine alkaloids have made them attractive targets for total synthesis. Synthetic efforts not only provide access to these often scarce natural products for further biological evaluation but also enable the creation of novel analogs with potentially improved therapeutic properties.

A variety of synthetic strategies have been developed to construct the 2,7-naphthyridine scaffold, often involving cyclocondensation or intramolecular cyclization reactions of pyridine derivatives.[9]

Total Synthesis of Lophocladine A and B

The first total synthesis of lophocladine A and B was achieved through a one-pot reaction of 4-benzylpyridine-3-carbonitrile with Bredereck's reagent, followed by treatment with either a mixture of glacial acetic acid and sulfuric acid to yield lophocladine A, or with ammonium acetate to furnish lophocladine B.[10][11] This efficient approach provided access to these bioactive marine alkaloids and opened avenues for the synthesis of related analogs.

Synthetic Approaches to Sampangine and its Analogs

The synthesis of the more complex tetracyclic alkaloid sampangine and its derivatives has also been a focus of synthetic chemists. Strategies often involve the construction of functionalized cleistopholine precursors, which can then be elaborated to form the complete sampangine skeleton.[12] These synthetic endeavors have been crucial for conducting structure-activity relationship (SAR) studies to understand the key structural features required for the potent antifungal and antimycobacterial activities of sampangine.[12]

From Nature's Arsenal to Modern Medicine: Biological Activities and Therapeutic Potential

Naturally occurring 2,7-naphthyridine alkaloids exhibit a broad spectrum of biological activities, making them promising lead compounds for drug discovery.[9] Their pharmacological profiles are diverse, reflecting their structural heterogeneity.

Table 2: Biological Activities of Selected Naturally Occurring 2,7-Naphthyridine Alkaloids

AlkaloidBiological ActivityQuantitative DataSource
Sampangine Antifungal, Antimycobacterial, CytotoxicPotent in vitro activity against Cryptococcus neoformans.[13][12][13]
Lophocladine A δ-Opioid Receptor Antagonist, NMDA Receptor Affinity50% inhibition of [³H]-[d-Ala²,d-Leu⁵]-enkephalin binding to δ-opioid receptors at 10 µM.[4][5]
Lophocladine B CytotoxicCytotoxic to NCI-H460 human lung tumor and MDA-MB-435 breast cancer cell lines.[4][5]
Jasminine Sedative, TranquilizerExhibits sedative and tranquilizing activity.
Anticancer and Cytotoxic Properties

Several 2,7-naphthyridine alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. Lophocladine B, for instance, exhibits cytotoxicity against human lung and breast cancer cells, with evidence suggesting that its mechanism of action involves microtubule inhibition.[4][5] The potent cytotoxic and antitumor activities of many compounds with a 2,7-naphthyridine scaffold highlight the therapeutic potential of this chemical class in oncology.[9]

Antimicrobial and Antifungal Activities

The 2,7-naphthyridine core is also a key pharmacophore in compounds with potent antimicrobial and antifungal properties. Sampangine, in particular, has been shown to possess significant in vitro activity against the opportunistic fungal pathogen Cryptococcus neoformans.[13] Structure-activity relationship studies on synthetic sampangine analogs have revealed that the presence of a substituent at the 3-position or a 4,5-benzo group can enhance its activity.[12]

Neurological and Other Activities

Beyond their cytotoxic and antimicrobial effects, some 2,7-naphthyridine alkaloids interact with targets in the central nervous system. Lophocladine A has been identified as a micromolar antagonist of the δ-opioid receptor and also shows affinity for NMDA receptors.[4] Jasminine has been reported to have sedative and tranquilizing effects. These findings suggest that the 2,7-naphthyridine scaffold could be a valuable starting point for the development of novel therapeutics for neurological disorders.

Future Directions and Concluding Remarks

The field of naturally occurring 2,7-naphthyridine alkaloids continues to be a vibrant and promising area of research. The structural and biological diversity of these compounds is far from fully explored, and new discoveries from both terrestrial and marine ecosystems are anticipated. Advances in spectroscopic techniques and synthetic methodologies will undoubtedly accelerate the discovery, characterization, and development of novel 2,7-naphthyridine-based therapeutic agents.

For drug development professionals, the 2,7-naphthyridine scaffold represents a versatile template for the design of new drugs targeting a range of diseases. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these alkaloids will be crucial in translating their therapeutic potential into clinical reality. The journey from a fragrant flower or a deep-sea alga to a life-saving medicine is a long and challenging one, but the remarkable bioactivities of the 2,7-naphthyridine alkaloids suggest that it is a journey well worth undertaking.

References

  • CN102250174A - Method for extracting jasminin from winter jasmine leaves - Google Patents. (n.d.).
  • (PDF) Isolation of Jasmimin from Jasmine (Jasminum sambac) - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • TOWARDS A FLORA OF NEW GUINEA: OLEACEAE. PART 1. JASMINUM, LIGUSTRUM, MYXOPYRUM AND OLEA. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Kinetics Model of Cananga (Cananga Odorata) Fresh Flower Extraction using Microwave Hydrodistillation Method - UI Scholars Hub. (n.d.). Retrieved February 3, 2026, from [Link]

  • Supercritical Extraction of Ylang Ylang (Cananga odorata) Essential Oil at the Near-Critical Region - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Sampangine, a New Alkaloid from Cananga odorata - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. | Journal of Natural Products. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structures of the synthesized sampangine derivatives used in this... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Lophocladines, bioactive alkaloids from the red alga Lophocladia sp. - SciSpace. (n.d.). Retrieved February 3, 2026, from [Link]

  • Characterization of the major metabolite of sampangine in rats - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. | Request PDF. (n.d.). Retrieved February 3, 2026, from [Link]

  • First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (n.d.). Retrieved February 3, 2026, from [Link]

  • Microbial transformation of sampangine - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Characterization of the major metabolite of sampangine in rats - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). Retrieved February 3, 2026, from [Link]

  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs | Organic Letters. (n.d.). Retrieved February 3, 2026, from [Link]

  • Table 2 . Cytotoxicity of compounds in the NCI 60-cell screen. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structures of the synthesized sampangine derivatives used in this... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Secoiridoids from Jasminum Species- A Report. (n.d.). Retrieved February 3, 2026, from [Link]

  • Copyrine alkaloids: synthesis, spectroscopic characterization, and antimycotic/antimycobacterial activity of A- and B-ring-functionalized sampangines - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 4-Methyl-2,7-Naphthyridine from 4-Methylpyridine

This comprehensive guide provides a detailed, scalable, and field-proven methodology for the synthesis of 4-methyl-2,7-naphthyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, scalable, and field-proven methodology for the synthesis of 4-methyl-2,7-naphthyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, emphasizing scalability, safety, and reproducibility.

Introduction: The Significance of the 4-Methyl-2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and analgesic effects.[1] The strategic placement of a methyl group at the 4-position can significantly influence the molecule's steric and electronic properties, making 4-methyl-2,7-naphthyridine a valuable building block for the synthesis of targeted therapeutics. This guide details a robust, two-step synthetic sequence commencing from the readily available and inexpensive starting material, 4-methylpyridine.

Overall Synthetic Strategy

The synthesis of 4-methyl-2,7-naphthyridine from 4-methylpyridine is most effectively achieved through a two-step process. The initial stage involves the functionalization of the pyridine ring to introduce an amino group at the 3-position, yielding the key intermediate, 3-amino-4-methylpyridine. The subsequent and final step is the construction of the second pyridine ring via a classic Skraup-type cyclization reaction.

G cluster_0 Step 1: Synthesis of 3-Amino-4-methylpyridine cluster_1 Step 2: Skraup Cyclization 4-Methylpyridine 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine->3-Bromo-4-methylpyridine Bromination 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 3-Bromo-4-methylpyridine->3-Amino-4-methylpyridine Amination 4-Methyl-2,7-naphthyridine 4-Methyl-2,7-naphthyridine 3-Amino-4-methylpyridine->4-Methyl-2,7-naphthyridine Reaction with Glycerol/H₂SO₄ G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Michael Adduct Michael Adduct 3-Amino-4-methylpyridine->Michael Adduct Michael Addition with Acrolein Dihydro-naphthyridine Dihydro-naphthyridine Michael Adduct->Dihydro-naphthyridine Cyclization & Dehydration 4-Methyl-2,7-naphthyridine 4-Methyl-2,7-naphthyridine Dihydro-naphthyridine->4-Methyl-2,7-naphthyridine Oxidation (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup synthesis of 4-methyl-2,7-naphthyridine.

Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-4-methylpyridine108.1454.1 g0.50
Glycerol92.09138 g (110 mL)1.50
Concentrated Sulfuric Acid (H₂SO₄)98.08100 mL-
Nitrobenzene123.1150 mL-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.015 g0.018
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (CH₂Cl₂)84.93For extraction-

Procedure:

  • Caution: The Skraup reaction is highly exothermic and can be violent. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including a face shield.

  • In a large, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 54.1 g of 3-amino-4-methylpyridine, 138 g of glycerol, and 5 g of ferrous sulfate heptahydrate.

  • Slowly and carefully add 100 mL of concentrated sulfuric acid through the dropping funnel with vigorous stirring. The temperature will rise significantly.

  • Once the initial exotherm has subsided, add 50 mL of nitrobenzene.

  • Heat the mixture to 150 °C and maintain this temperature for 5 hours. [1]6. Cool the reaction mixture to room temperature and cautiously pour it into a large beaker containing 1 L of ice water.

  • Carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10).

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude 4-methyl-2,7-naphthyridine by vacuum distillation or column chromatography on silica gel.

Characterization of 4-Methyl-2,7-naphthyridine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyridine core and a singlet for the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 4-methyl-2,7-naphthyridine (C₁₀H₈N₂ = 156.19 g/mol ). A common fragmentation pattern for 2,7-naphthyridines involves the loss of HCN and C₂H₂. [2]

Safety and Handling

  • 4-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled.

  • Oleum and Concentrated Sulfuric Acid: Extremely corrosive. Cause severe skin burns and eye damage. Reacts violently with water.

  • Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage.

  • Nitrobenzene: Toxic and a suspected carcinogen. Harmful if swallowed, in contact with skin, or if inhaled.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat, face shield) must be worn at all times.

References

  • Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, September 10). Skraup reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (2013). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Eureka | Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

  • MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]

Sources

Application

Application Note: Cyclocondensation Protocols for Preparing 2,7-Naphthyridine Scaffolds

Executive Summary & Strategic Importance The 2,7-naphthyridine scaffold (diaza-naphthalene isomer) represents a privileged pharmacophore in modern drug discovery, functioning as a robust bioisostere for isoquinoline and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2,7-naphthyridine scaffold (diaza-naphthalene isomer) represents a privileged pharmacophore in modern drug discovery, functioning as a robust bioisostere for isoquinoline and quinazoline cores. Its unique nitrogen positioning (N2, N7) imparts distinct hydrogen-bonding capabilities and dipole moments, making it highly valuable for targeting kinases (e.g., c-Kit, VEGFR-2), DNA gyrase, and various G-protein coupled receptors.

Despite its utility, the 2,7-naphthyridine core is synthetically elusive compared to its 1,5- and 1,8-isomers due to the lack of symmetry and the electronic mismatch required for dual-ring closure. This guide details high-fidelity cyclocondensation protocols designed to overcome these barriers. We focus on the 3,4-disubstituted pyridine annulation strategy , a method selected for its scalability, regiochemical precision, and tolerance of diverse functional groups.

Retrosynthetic Logic & Pathway Design

The most reliable route to the 2,7-naphthyridine system involves building the second pyridine ring onto a pre-functionalized pyridine core. The critical disconnection occurs at the N2–C3 and C4–C4a bonds.

Strategic Disconnection Analysis
  • Precursor: 3-Cyano-4-methylpyridine.[1]

  • Logic: The C4-methyl group of the pyridine ring is vinylogously activated by the electron-withdrawing ring nitrogen and the C3-cyano group. This acidity allows for deprotonation and condensation with electrophilic dicarbonyl species (e.g., diethyl oxalate), followed by intramolecular cyclization onto the nitrile.

Retrosynthesis Target 2,7-Naphthyridine Core (Scaffold) Intermediate Cyclized Lactam (2,7-Naphthyridin-1-one) Target->Intermediate Functionalization (POCl3/Pd-coupling) Precursor 3-Cyano-4-methylpyridine (Activated Methyl) Intermediate->Precursor Cyclocondensation Reagent Diethyl Oxalate (Electrophile) Intermediate->Reagent + Base (EtO-)

Figure 1: Retrosynthetic analysis revealing the 3-cyano-4-methylpyridine pathway as the primary entry point for 2,7-naphthyridine synthesis.

Protocol A: The Oxalate-Driven Cyclocondensation

Objective: Synthesis of ethyl 1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate. Mechanism: Base-mediated aldol-type condensation followed by nitrile-to-lactam cyclization.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Cyano-4-methylpyridine (purity >98%).

  • Electrophile: Diethyl oxalate (1.2 equiv).

  • Base: Potassium ethoxide (KOEt) or Sodium ethoxide (NaOEt), freshly prepared or 21 wt% solution in EtOH.

  • Solvent: Anhydrous Toluene or Ethanol (Toluene is preferred for azeotropic removal of water/ethanol if higher temps are needed).

Step-by-Step Experimental Procedure
  • Base Preparation:

    • In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge anhydrous ethanol (50 mL).

    • Cautiously add potassium metal (1.1 equiv) in small pieces under nitrogen flow. Stir until fully dissolved to generate KOEt in situ.

  • Condensation:

    • Add 3-cyano-4-methylpyridine (10.0 mmol) to the ethoxide solution. The solution may turn yellow/orange due to anion formation.

    • Add diethyl oxalate (12.0 mmol) dropwise over 15 minutes at room temperature.

    • Critical Checkpoint: The C4-methyl protons are less acidic than typical methyl ketones; ensure anhydrous conditions to prevent quenching of the base.

  • Reaction & Cyclization:

    • Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a polar fluorescent spot (product) should appear near the baseline or Rf ~0.2 depending on the ionization state.

    • Observation: A heavy precipitate (the potassium salt of the enolate/intermediate) often forms.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The solution will be alkaline.[2]

    • Acidification: Carefully adjust pH to ~3–4 using 10% HCl or glacial acetic acid. This protonates the intermediate and induces precipitation of the 2,7-naphthyridin-1-one.

    • Collect the solid by vacuum filtration. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification:

    • Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

    • Yield Expectation: 60–75%.

Troubleshooting & Optimization
ParameterRecommendationRationale
Base Strength KOEt > NaOEtPotassium cation often stabilizes the enolate transition state better in these heterocyclic condensations.
Temperature Reflux essentialThe initial condensation is reversible; heat drives the subsequent irreversible cyclization onto the nitrile.
Solvent Toluene/EtOH mixUsing toluene allows higher reflux temperatures (110°C) if the reaction is sluggish in pure ethanol.

Protocol B: Functionalization (The "Chlorine Switch")

Objective: Converting the 1-oxo scaffold to a 1-chloro derivative for Suzuki/Buchwald couplings.

The 1-oxo-2,7-naphthyridine is a "masked" chloropyridine. To access diverse drug-like molecules, the oxygen must be converted to a leaving group.

Procedure
  • Chlorination: Suspend the 1-oxo-2,7-naphthyridine product from Protocol A (5.0 mmol) in POCl3 (15 mL).

  • Catalyst: Add a catalytic amount of DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Heating: Reflux at 100–110°C for 2–3 hours. The suspension will clear as the chlorinated product is formed.

  • Quenching (Hazard): Remove excess POCl3 under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO3.

  • Extraction: Extract with DCM (3 x 50 mL), dry over MgSO4, and concentrate.

Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the molecular transformation pathway, highlighting the critical enolate formation and intramolecular trap.

Mechanism Start 3-Cyano-4-methylpyridine Step1 Deprotonation (KOEt) Formation of C4-Carbanion Start->Step1 - H+ Step2 Nucleophilic Attack on Diethyl Oxalate Step1->Step2 + (COOEt)2 Step3 Intermediate: Pyruvate Enolate Step2->Step3 - EtO- Step4 Intramolecular Cyclization (N-attack on Nitrile or Ester) Step3->Step4 Ring Closure Final 2,7-Naphthyridin-1-one Scaffold Step4->Final Tautomerization

Figure 2: Mechanistic pathway of the base-catalyzed cyclocondensation of 3-cyano-4-methylpyridine.

References

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives. Bentham Science. (Review of general synthetic strategies including cyclocondensation).

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines. ResearchGate. (Specific protocol using 4-methyl-3-cyanopyridine precursors).

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates. PubMed Central. (Alternative cyclization strategies for naphthyridines).

  • Synthesis of 2,7-Naphthyridine-3-carboxylic Acid Derivatives. ResearchGate. (Detailed experimental data for the oxalate condensation method).

  • Guareschi-Thorpe Condensation for Pyridine Synthesis. Organic Chemistry Portal. (Foundational chemistry for pyridine ring annulation).

Sources

Method

Application Notes and Protocols for the Functionalization of 4-Methyl-2,7-naphthyridine at the C-1 and C-3 Positions

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical functionalization of the 4-methyl-2,7-naphthyridine scaffold, with a specific focus on...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical functionalization of the 4-methyl-2,7-naphthyridine scaffold, with a specific focus on derivatization at the C-1 and C-3 positions. The 2,7-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds, and the ability to selectively functionalize this heterocycle is crucial for the development of new therapeutic agents.[1][2] This document outlines the underlying chemical principles, strategic approaches, and detailed experimental protocols for achieving regioselective substitution on this electron-deficient nitrogen-containing ring system.

Understanding the Reactivity of the 4-Methyl-2,7-naphthyridine Core

The 2,7-naphthyridine ring system is characterized by its electron-deficient nature, a consequence of the presence of two nitrogen atoms within the bicyclic aromatic structure. This inherent electronic property dictates its reactivity, rendering it susceptible to nucleophilic aromatic substitution and radical-mediated C-H functionalization, while generally being deactivated towards electrophilic aromatic substitution.[3] The 4-methyl substituent introduces a mild electron-donating group, which can subtly influence the regioselectivity of these transformations.

Computational studies on the electron density distribution of the 2,7-naphthyridine scaffold can provide valuable insights into its reactivity.[4][5][6][7][8] The positions ortho and para to the nitrogen atoms are the most electron-deficient and, therefore, the most likely sites for nucleophilic attack. In the case of 4-methyl-2,7-naphthyridine, the C-1 and C-3 positions are adjacent to the N-2 nitrogen, making them primary targets for functionalization.

Strategic Approaches to C-1 and C-3 Functionalization

Two primary strategies are presented for the functionalization of 4-methyl-2,7-naphthyridine at the C-1 and C-3 positions:

  • Synthesis of Pre-functionalized Scaffolds: This approach involves the construction of the 2,7-naphthyridine ring system from precursors that already bear the desired functional groups or handles for further elaboration at the C-1 and C-3 positions.

  • Direct C-H Functionalization: This strategy focuses on the direct conversion of the C-H bonds at the C-1 and C-3 positions of the pre-formed 4-methyl-2,7-naphthyridine core into new chemical entities.

The choice of strategy will depend on the desired final product, the availability of starting materials, and the desired overall synthetic efficiency.

PART 1: Synthesis of a Pre-functionalized 4-Methyl-2,7-naphthyridine Scaffold

A key intermediate for accessing C-1 and C-3 functionalized 4-methyl-2,7-naphthyridines is 3-ethoxycarbonyl-4-methyl-2,7-naphthyridin-1(2H)-one . This compound can be synthesized from readily available starting materials and serves as a versatile platform for further derivatization.

Protocol 1: Synthesis of 3-Ethoxycarbonyl-4-methyl-2,7-naphthyridin-1(2H)-one

This protocol is adapted from a reported synthesis of a similar 2,7-naphthyridin-1-one derivative.[9]

Reaction Scheme:

Protocol_1 start 4-Methyl-3-cyanopyridine reagent1 + Diethyl oxalate + Sodium ethoxide intermediate Intermediate Enolate reagent1->intermediate Cyclization reagent2 + Acid workup product 3-Ethoxycarbonyl-4-methyl-2,7-naphthyridin-1(2H)-one reagent2->product Tautomerization

Caption: Synthesis of a key C-1 and C-3 functionalized 4-methyl-2,7-naphthyridine intermediate.

Materials:

  • 4-Methyl-3-cyanopyridine

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add 4-methyl-3-cyanopyridine.

  • Add diethyl oxalate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-ethoxycarbonyl-4-methyl-2,7-naphthyridin-1(2H)-one.

Expected Outcome:

This protocol provides a versatile intermediate with an ester group at C-3 and a carbonyl group at C-1, which can be further modified. For example, the carbonyl can be converted to a chloro group, and the ester can be hydrolyzed and decarboxylated or converted to an amide.

PART 2: Derivatization of the Pre-functionalized Scaffold

The synthesized 3-ethoxycarbonyl-4-methyl-2,7-naphthyridin-1(2H)-one can be converted into a 1,3-dichloro-4-methyl-2,7-naphthyridine derivative, a key precursor for a wide range of functionalization reactions at the C-1 and C-3 positions.

Protocol 2: Synthesis of 1,3-Dichloro-4-methyl-2,7-naphthyridine

This protocol is based on standard methods for the conversion of naphthyridinones to their corresponding chloro derivatives.[10]

Reaction Scheme:

Protocol_2 start 3-Ethoxycarbonyl-4-methyl-2,7-naphthyridin-1(2H)-one reagent1 + POCl3 product 1,3-Dichloro-4-methyl-2,7-naphthyridine (and derivatives) reagent1->product Chlorination

Caption: Conversion to a di-chloro intermediate for further functionalization.

Materials:

  • 3-Ethoxycarbonyl-4-methyl-2,7-naphthyridin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • In a fume hood, carefully add 3-ethoxycarbonyl-4-methyl-2,7-naphthyridin-1(2H)-one to an excess of phosphorus oxychloride in a round-bottom flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1,3-dichloro-4-methyl-2,7-naphthyridine derivative.

Note: This reaction may also affect the ester group, potentially leading to the formation of an acid chloride. The exact product will depend on the reaction conditions.

Functionalization of 1,3-Dichloro-4-methyl-2,7-naphthyridine

The resulting 1,3-dichloro derivative is an excellent substrate for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups at the C-1 and C-3 positions.

Reaction TypeReagents and ConditionsFunctional Group Introduced
Nucleophilic Aromatic Substitution Amines, Alcohols, Thiols; Base (e.g., K₂CO₃, NaH); Solvent (e.g., DMF, DMSO)-NR₂, -OR, -SR
Suzuki Cross-Coupling Boronic acids/esters; Pd catalyst (e.g., Pd(PPh₃)₄); Base (e.g., K₂CO₃, Cs₂CO₃); Solvent (e.g., Toluene/H₂O, Dioxane)Aryl, Heteroaryl, Alkyl
Buchwald-Hartwig Amination Amines; Pd catalyst (e.g., Pd₂(dba)₃); Ligand (e.g., Xantphos); Base (e.g., Cs₂CO₃); Solvent (e.g., Toluene)-NHR, -NR₂
Sonogashira Coupling Terminal alkynes; Pd catalyst (e.g., Pd(PPh₃)₂Cl₂); Cu(I) co-catalyst; Base (e.g., Et₃N); Solvent (e.g., THF)-C≡CR

PART 3: Direct C-H Functionalization via Minisci Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient N-heterocycles through a radical mechanism.[11][12] This approach avoids the need for pre-functionalization of the heterocyclic core.

Protocol 3: Minisci-type C-H Alkylation of 4-Methyl-2,7-naphthyridine

This is a general protocol that can be adapted for the introduction of various alkyl groups at the electron-deficient positions of the 4-methyl-2,7-naphthyridine ring. The regioselectivity will be influenced by both steric and electronic factors.

Reaction Scheme:

Protocol_3 start 4-Methyl-2,7-naphthyridine reagent1 + R-COOH + (NH4)2S2O8 + AgNO3 (cat.) product 1-Alkyl and/or 3-Alkyl-4-methyl-2,7-naphthyridine reagent1->product Radical Alkylation

Caption: Direct C-H alkylation of 4-methyl-2,7-naphthyridine via a Minisci-type reaction.

Materials:

  • 4-Methyl-2,7-naphthyridine

  • Carboxylic acid (R-COOH, source of the alkyl radical)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Silver nitrate (AgNO₃)

  • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)

  • Acetonitrile or Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 4-methyl-2,7-naphthyridine and the carboxylic acid in a suitable solvent (e.g., acetonitrile/water), add the acid (TFA or H₂SO₄).

  • Add a catalytic amount of silver nitrate.

  • Heat the solution to the desired temperature (typically 60-80 °C).

  • Add a solution of ammonium persulfate in water dropwise over a period of time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Causality Behind Experimental Choices:

  • Acid: Protonation of the naphthyridine nitrogen atoms increases the electron deficiency of the ring, making it more susceptible to radical attack.

  • Silver Nitrate and Ammonium Persulfate: This combination is a classic system for generating radicals from carboxylic acids via oxidative decarboxylation.

  • Regioselectivity: The reaction may yield a mixture of C-1 and C-3 alkylated products. The ratio of these isomers will depend on the steric bulk of the incoming radical and the electronic environment of the naphthyridine ring.

References

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules, 27(11), 3423. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). International Journal of Molecular Sciences, 24(5), 4587. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules, 26(11), 3148. [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (2015). Archiv der Pharmazie, 348(7), 467-478. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (2006). Molecules, 11(11), 929-937. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules, 26(11). [Link]

  • Synthesis of functionalized quinolines and benzo[c][1][13]naphthyridines based on a photo-Fries rearrangement. (2011). The Journal of Organic Chemistry, 76(18), 7597-7601. [Link]

  • An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. (2019). The Journal of Organic Chemistry, 84(15), 9825-9834. [Link]

  • Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. (2021). New Journal of Chemistry, 45(15), 6867-6877. [Link]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2022). International Journal of Molecular Sciences, 23(21), 13456. [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2008). Synlett, 2008(20), 3181-3185. [Link]

  • Functionalization of 4-bromobenzo[c][1][13]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. (2019). Beilstein Journal of Organic Chemistry, 15, 2306-2313. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). International Journal of Molecular Sciences, 24(5), 4587. [Link]

  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). Molecules, 28(13), 5081. [Link]

  • "Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes" in: Handbook of CH-Functionalization. (2022). Wiley. [Link]

  • Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives. (2022). Organic & Biomolecular Chemistry, 20(23), 4795-4800. [Link]

  • Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. (2017). Journal of the Indian Chemical Society, 94(11), 1239-1247. [Link]

  • Transition metal-catalyzed direct remote C–H functionalization of alkyl groups via C(sp3)–H bond activation. (2015). Organic Chemistry Frontiers, 2(2), 169-178. [Link]

  • Minisci reaction. (2023). In Wikipedia. [Link]

  • PHOTOCATALYTIC MINISCI REACTION. (2020). CHIMIA International Journal for Chemistry, 74(5), 336-343. [Link]

  • Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. (2017). Journal of the Indian Chemical Society, 94(11), 1239-1247. [Link]

  • Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing. (2022). Accounts of Chemical Research, 55(10), 1336-1352. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/Bioinspired-Supercharging-of-Photoredox-Catalysis-for-Applications-in-Energy-and-Chemical-Manufacturing.pdf]([Link] Macmillan/files/Bioinspired-Supercharging-of-Photoredox-Catalysis-for-Applications-in-Energy-and-Chemical-Manufacturing.pdf)

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2024). Journal of the Iranian Chemical Society. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2022). The Journal of Organic Chemistry, 87(16), 11041-11050. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2023). Molecules, 28(13), 5032. [Link]

  • Recent Advances in Minisci-Type Reactions. (2021). Angewandte Chemie International Edition, 60(29), 15736-15775. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2022). Molecules, 27(22), 7859. [Link]

  • Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. (2023). Scientific Reports, 13(1), 18361. [Link]

  • Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules. (2018). Journal of Chemical Sciences, 130(6), 71. [Link]

  • Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. (2018). Organic Letters, 20(10), 2913-2916. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances, 14(30), 21481-21493. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(38), 34863-34882. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Methyl-2,7-naphthyridine as a Versatile Ligand in Coordination Chemistry

Introduction: The Strategic Advantage of the 4-Methyl-2,7-naphthyridine Scaffold Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine rings, represent a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Methyl-2,7-naphthyridine Scaffold

Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry, catalysis, and materials science.[1][2] Among the six possible isomers, the 2,7-naphthyridine core offers a unique electronic and steric profile for coordination chemistry. The two nitrogen atoms (N2 and N7) are electronically distinct and spatially separated, presenting opportunities for the construction of both mononuclear and complex polynuclear metal assemblies.

The introduction of a methyl group at the C4 position, yielding 4-methyl-2,7-naphthyridine, further refines the ligand's properties. This substitution introduces steric bulk in proximity to the N2 atom, which can be strategically employed to influence the geometry of the resulting metal complex, modulate its reactivity, and fine-tune its photophysical properties. Furthermore, the electron-donating nature of the methyl group can subtly alter the π-system of the ligand, impacting the energy levels of metal-to-ligand charge transfer (MLCT) bands in its coordination compounds.

This guide provides a comprehensive overview of the coordination behavior of 4-methyl-2,7-naphthyridine, complete with detailed protocols for the synthesis of representative mononuclear and binuclear metal complexes and guidelines for their characterization.

Part 1: Foundational Principles of Coordination

The 4-methyl-2,7-naphthyridine ligand can engage with metal centers in primarily two distinct modes, governed by the reaction stoichiometry and the nature of the metal precursor.

  • Monodentate Coordination: In the presence of a single metal center or a sterically demanding coligand, 4-methyl-2,7-naphthyridine will typically coordinate through the less hindered N7 atom. However, coordination via N2 is also possible, leading to isomeric products.

  • Bidentate Bridging Coordination: The divergent orientation of the nitrogen lone pairs makes this ligand an exceptional bridging unit. It can span two metal centers, facilitating the formation of bimetallic complexes. Such structures are of significant interest for developing catalysts with cooperative effects and materials with unique electronic properties.[3]

Figure 1: Potential coordination modes of 4-methyl-2,7-naphthyridine.

Part 2: Experimental Protocols

Protocol 1: Synthesis of a Mononuclear Ruthenium(II) Polypyridyl Complex

This protocol details the synthesis of a representative mononuclear complex, ₂, where 'bpy' is 2,2'-bipyridine. Such complexes are benchmarks in photophysics and are valuable as photosensitizers and cellular imaging agents.[4]

Workflow Overview

Figure 2: General workflow for the synthesis of the mononuclear Ru(II) complex.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (100 mg, 0.19 mmol) and 4-methyl-2,7-naphthyridine (30 mg, 0.21 mmol, 1.1 eq).

    • Scientist's Note: A slight excess of the incoming 4-methyl-2,7-naphthyridine ligand is used to ensure the complete substitution of the two chloride ligands from the ruthenium precursor.

  • Solvent Addition: Add a 3:1 mixture of ethanol/water (20 mL). The suspension should be homogenous upon stirring.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

    • Scientist's Note: While Ru(II) is relatively stable, performing the reaction under an inert atmosphere prevents potential side reactions and ensures the integrity of the complex, especially at elevated temperatures.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. The color of the solution should gradually change from deep purple to a dark red or orange-red. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Completion & Cooldown: After 8-12 hours, or once TLC indicates the consumption of the starting ruthenium precursor, remove the heat source and allow the flask to cool to room temperature.

  • Precipitation: To the cooled reaction mixture, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise until no further precipitation of a fine orange-red solid is observed.

    • Scientist's Note: The initial complex is a dichloride salt, which is soluble in the reaction medium. A salt metathesis reaction with NH₄PF₆ precipitates the complex as its hexafluorophosphate salt, which is poorly soluble in the ethanol/water mixture, facilitating its isolation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (3 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry the purified product under high vacuum for several hours. The final product should be a fine, orange-red powder.

Expected Characterization Data:

TechniqueExpected Outcome
¹H NMR The aromatic protons of the 4-methyl-2,7-naphthyridine ligand will show a downfield shift upon coordination to the electron-withdrawing Ru(II) center. The H8 proton, adjacent to the coordinating N7, is expected to exhibit the most significant shift.
ESI-MS A prominent peak corresponding to the cation [M - PF₆]⁺ and a peak for [M - 2PF₆]²⁺ should be observed, confirming the molecular weight of the complex.
UV-Vis Intense absorption bands in the visible region (typically ~450 nm) characteristic of a metal-to-ligand charge transfer (MLCT) transition from the ruthenium d-orbitals to the π* orbitals of the polypyridyl ligands.
Emission The complex is expected to exhibit strong orange-red fluorescence in solution at room temperature, with an emission maximum around 620-630 nm.[4]
Protocol 2: Synthesis of a Bimetallic Bridged Palladium(II) Complex

This protocol describes the synthesis of a bridged palladium complex, [{Pd(allyl)Cl}₂(μ-4-Me-2,7-naphthyridine)]. The bridging nature of the 4-methyl-2,7-naphthyridine ligand is exploited to bring two palladium centers into close proximity, a structural motif relevant to cooperative catalysis.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium precursor, [Pd(allyl)Cl]₂ (100 mg, 0.27 mmol), in anhydrous dichloromethane (DCM, 15 mL). This will form a yellow solution.

  • Ligand Addition: In a separate vial, dissolve 4-methyl-2,7-naphthyridine (40 mg, 0.28 mmol, ~1.0 eq relative to the dimer) in anhydrous DCM (5 mL).

  • Reaction: Add the ligand solution dropwise to the stirring solution of the palladium precursor at room temperature. A color change and/or the formation of a precipitate is expected.

    • Scientist's Note: The stoichiometry is critical here. A 1:1 molar ratio of the palladium dimer to the bridging ligand is used to favor the formation of the desired 2:1 metal-to-ligand bimetallic complex.

  • Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation: If a precipitate has formed, collect it by filtration through a cannula or by centrifugation. If the product is soluble, reduce the solvent volume under vacuum until precipitation begins.

  • Purification: Wash the isolated solid with a small amount of cold DCM or pentane to remove any unreacted starting materials.

  • Drying: Dry the product, typically a pale yellow or off-white solid, under high vacuum.

Validating the Bridged Structure:

Differentiating a bridged bimetallic complex from a simple mononuclear species is critical. The following characterization data provide conclusive evidence.

TechniqueEvidence for Bridged Structure
¹H NMR Symmetry is Key. A symmetrically bridged complex will show only one set of signals for the 4-methyl-2,7-naphthyridine ligand, but with significant downfield shifts for protons on both pyridine rings (e.g., H1, H3, H6, H8) compared to the free ligand. This indicates coordination at both N2 and N7.
¹³C NMR Similar to ¹H NMR, a symmetric downfield shift of carbon signals across the entire naphthyridine backbone (e.g., C1, C3, C6, C8) is expected.
ESI-MS The mass spectrum should show a parent ion peak corresponding to the entire cationic fragment of the bimetallic assembly, for example, [M - Cl]⁺.
X-ray Crystallography Single-crystal X-ray diffraction provides unambiguous proof of the bimetallic, bridged structure, revealing the precise bond lengths and angles of the coordination sphere.

References

  • Wagner, E., Wojcicka, A., Bryndal, I., & Lis, T. (2015). Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ChemInform. Available at: [Link]

  • Prajith, N. U., Priyanka, P. V., & Alexander, V. (2022). Synthesis, characterization, photophysical, lipophilicity, and in vitro fluorescence studies of mono-, di-, and trinuclear Ru(II) polypyridyl complexes of pyridinyl benzimidazole derivatives. Journal of Biological Inorganic Chemistry, 27(3), 357–372. Available at: [Link]

  • Wiley Online Library. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Available at: [Link]

  • Knochel, P., et al. (2019). Functionalization of 4-bromobenzo[c][4][5]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wagner-Wysiecka, E., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(23), 16993. Available at: [Link]

  • Alajarin, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4432. Available at: [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Gilliard, R. J., et al. (2023). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics. Available at: [Link]

  • American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-2,6-naphthyridine. Available at: [Link]

  • Bera, J. K., Sadhukhan, N., & Majumdar, M. (2009). 1,8-naphthyridine revisited: Applications in dimetal chemistry. European Journal of Inorganic Chemistry, 2009(27), 4023–4038. Available at: [Link]

  • Gavrilova, A. L., & Bosnich, B. (2004). Principles of Mononucleating and Binucleating Ligand Design. Chemical Reviews, 104(2), 349–383. Available at: [Link]

  • American Chemical Society. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Available at: [Link]

  • eScholarship, University of California. (n.d.). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Available at: [Link]

Sources

Method

Application Note: Synthesis and Functionalization of 4-Methyl-2,7-Naphthyridine Scaffolds for Antimicrobial Discovery

[1][2] Executive Summary & Rationale The 2,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinolines and isoquinolines.[1] While 1,8-naphthyridines (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Rationale

The 2,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinolines and isoquinolines.[1] While 1,8-naphthyridines (e.g., Nalidixic acid) have been extensively exploited as antibacterial agents, the 2,7-naphthyridine isomer remains an under-explored chemical space with significant potential for overcoming multi-drug resistance (MDR).[2][1]

This guide details the synthesis of 4-methyl-2,7-naphthyridine derivatives. The 4-methyl substituent is critical; it enhances lipophilicity (logP), facilitating membrane permeation in Gram-negative bacteria, and provides steric bulk that can improve binding selectivity in the ATP-binding pocket of bacterial DNA gyrase.[2][1]

Key Applications:

  • Broad-Spectrum Antibiotics: Targeting DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[2][1]

  • Antifungal Agents: Interference with ergosterol biosynthesis pathways.[2][1]

  • MDR Solutions: Effective against methicillin-resistant Staphylococcus aureus (MRSA).[2][1]

Retrosynthetic Analysis & Strategy

To ensure a robust and scalable workflow, we utilize a convergent synthetic strategy.[1] The 2,7-naphthyridine core is constructed via the cyclization of a highly functionalized pyridine precursor.[1]

Strategic Workflow:

  • Precursor Assembly: Condensation of cyanoacetamide with

    
    -diketones to form the pyridine core.[2][1]
    
  • Ring Annulation: Formation of the second pyridine ring to complete the naphthyridine skeleton.[1]

  • Pharmacophore Installation: Chlorination followed by nucleophilic substitution (hydrazone formation) to activate antimicrobial properties.[2][1]

Visualization: Synthetic Pathway Logic[2]

SynthesisWorkflow Start Precursors (Cyanoacetamide + Ethyl Acetoacetate) Pyridine Intermediate A (Substituted Pyridone) Start->Pyridine Condensation (Base cat.) Naphthyridine Scaffold B (4-methyl-2,7-naphthyridine) Pyridine->Naphthyridine Cyclization (DMF-DMA / NH3) ActiveAgent Target Molecule (Hydrazone Derivative) Naphthyridine->ActiveAgent Functionalization (1. POCl3, 2. Hydrazine)

Figure 1: Logical flow for the construction of the 4-methyl-2,7-naphthyridine scaffold.[2][1][3][4]

Detailed Experimental Protocols

Protocol A: Synthesis of the Pyridine Precursor

Objective: Synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone. This is the "anchor" of the synthesis.

Reagents:

  • Ethyl acetoacetate (1.0 eq)[2][1]

  • Cyanoacetamide (1.0 eq)[2][1]

  • KOH (1.1 eq) in Methanol[2][1]

  • Solvent: Ethanol/Methanol (anhydrous)[2][1]

Procedure:

  • Dissolution: Dissolve cyanoacetamide in warm methanol (40°C).

  • Addition: Add KOH solution slowly to the stirred mixture.

  • Condensation: Add ethyl acetoacetate dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 50°C to prevent side-product formation.[2][1]

  • Reflux: Heat the mixture to reflux for 4 hours. A precipitate will begin to form.[2][1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water and acidify with dilute HCl (pH 3-4).

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Critical Control Point: The acidification step is crucial.[1] If the pH drops below 2, the pyridone may protonate excessively and become soluble in water, reducing yield.[1]

Protocol B: Annulation to 4-Methyl-2,7-Naphthyridine

Objective: Cyclization of the pyridine derivative to form the bicyclic core.[2][1]

Mechanism: We utilize a Vilsmeier-Haack-type approach or DMF-DMA (N,N-Dimethylformamide dimethyl acetal) condensation to introduce the carbon required for ring closure.[2][1]

Procedure:

  • Activation: Suspend the pyridone from Protocol A in dry DMF.

  • Reagent Addition: Add DMF-DMA (1.5 eq) and heat to 100°C for 6 hours. This forms the enamine intermediate.[1]

  • Cyclization: Treat the intermediate with ammonium acetate (NH₄OAc) or primary amines (for N-substituted derivatives) in acetic acid under reflux for 4 hours.

  • Purification: Evaporate solvent under reduced pressure. The residue is often a viscous oil.[1] Triturate with diethyl ether to induce crystallization.[2][1]

Protocol C: Functionalization (The "Active" Step)

Context: The search results indicate that hydrazone derivatives of naphthyridines show superior bactericidal activity against S. aureus (MIC = 8 mg/L) compared to the parent scaffold .[1]

Step 1: Chlorination [2][1]

  • Reflux the 1-hydroxy-2,7-naphthyridine intermediate in POCl₃ (Phosphorus oxychloride) for 3 hours.

  • Safety Note: Quench POCl₃ carefully by adding the reaction mixture dropwise onto ice.

  • Result: 1-chloro-4-methyl-2,7-naphthyridine.[2][1]

Step 2: Hydrazide Formation [2][1]

  • React the chloro-derivative with hydrazine hydrate (99%) in ethanol at reflux for 4 hours.

  • Yields are typically high (>80%).[2][1]

Step 3: Schiff Base (Hydrazone) Synthesis

  • React the hydrazide with various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid.[2][1]

  • Why? Electron-withdrawing groups (Cl, NO₂) on the phenyl ring significantly enhance antimicrobial potency via increased binding affinity to DNA gyrase .[2][1]

Biological Evaluation & Validation

Mechanism of Action

The 4-methyl-2,7-naphthyridine derivatives function primarily as DNA Gyrase Inhibitors .[2][1] They stabilize the DNA-enzyme cleavage complex, preventing religation and leading to bacterial cell death (bactericidal).[1]

Visualization: Mechanism of Action[2]

MOA Drug 2,7-Naphthyridine Derivative Complex Ternary Complex (Drug-DNA-Enzyme) Drug->Complex Intercalation Gyrase DNA Gyrase (Subunit A) Gyrase->Complex Binding DNA Bacterial DNA DNA->Complex Substrate Death Irreversible Double-Strand Breaks Complex->Death Inhibits Religation

Figure 2: Bactericidal mechanism via stabilization of the cleavable complex.[2][1]

Standardized Assay Protocol (MIC Determination)

Method: Broth Microdilution (CLSI Standards).[2][1]

ParameterSpecification
Inoculum Size

CFU/mL
Media Mueller-Hinton Broth (cation-adjusted)
Compound Range 0.125

g/mL to 64

g/mL
Incubation 37°C for 18–24 hours
Positive Control Ciprofloxacin or Nalidixic Acid
Target Strains S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (for antifungal)

Data Interpretation:

  • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.[2][1]

  • MBC (Minimum Bactericidal Concentration): Plate 10

    
    L from clear wells.[2][1] 99.9% reduction in CFU indicates bactericidal activity.[1]
    
  • Note: Promising candidates should show MIC < 10

    
    g/mL.[2][1]
    

Troubleshooting & Expert Insights

  • Solubility Issues: 2,7-naphthyridines are planar and often poorly soluble in aqueous media.[2][1]

    • Solution: Convert the final product to a hydrochloride salt (treat with HCl in ether) or a mesylate salt to improve bioavailability for in vivo studies.[1]

  • Regioselectivity: During the cyclization of the pyridine precursor, ensure the temperature is strictly controlled (100°C). Higher temperatures can lead to polymerization of the DMF-DMA reagent.[2][1]

  • Purification: If the hydrazone product is colored (often yellow/orange) and impure, avoid column chromatography as silica can degrade the imine bond.[1] Recrystallization from DMF/Ethanol mixtures is preferred.[2][1]

References

  • Wójcicka, A., & Mączyński, M. (2024).[1] Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.[1]

  • Mączyński, M., et al. (2025).[1][5] Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.[2][1][6] International Journal of Molecular Sciences.

  • National Institutes of Health (NIH).[2][1] (2025).[2][1][3][5][7][8] Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. PubMed Central.[2][1]

  • Ghorab, M. M., et al. (2022).[1][9] Synthesis, Biological Evaluation, and Molecular Docking Studies of [1,8]-Naphthyridine Derivatives. Taylor & Francis.[2][1] [2][1]

Sources

Application

Protocols for N-oxidation of 4-methyl-2,7-naphthyridine

Application Note: Regioselective N-Oxidation of 4-Methyl-2,7-Naphthyridine Executive Summary & Strategic Rationale The N-oxide derivatives of 2,7-naphthyridines are critical intermediates in the functionalization of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Oxidation of 4-Methyl-2,7-Naphthyridine

Executive Summary & Strategic Rationale

The N-oxide derivatives of 2,7-naphthyridines are critical intermediates in the functionalization of the naphthyridine core, serving as "chemical handles" for subsequent C-H activation (e.g., Boekelheide rearrangement, Reissert reaction) or chlorination via POCl3.

For 4-methyl-2,7-naphthyridine , the challenge lies in regioselectivity .[1] The molecule contains two non-equivalent nitrogen atoms:

  • N-2: Located in the methyl-substituted ring.[1][2]

  • N-7: Located in the unsubstituted ring.[1][2]

Mechanistic Insight: Electrophilic N-oxidation is sensitive to the electron density of the nitrogen lone pair. The methyl group at C-4 exerts a weak inductive electron-donating effect (+I) on the adjacent ring system.[1][2] Consequently, N-2 is electronically activated relative to N-7, making it the primary site for mono-oxidation under kinetically controlled conditions.[1]

This guide details two distinct protocols:

  • Protocol A (Kinetic Control): Selective synthesis of the 2-oxide using stoichiometric m-CPBA.

  • Protocol B (Thermodynamic/Exhaustive Control): Synthesis of the 2,7-dioxide using harsh peroxide conditions.

Reaction Pathway & Logic

The following DOT diagram illustrates the decision matrix and chemical pathway for selecting the appropriate protocol.

N_Oxidation_Pathway Start Substrate: 4-Methyl-2,7-Naphthyridine Decision Target Product? Start->Decision Mono Target: Mono-N-Oxide (N-2 Selective) Decision->Mono Selective Functionalization Di Target: Di-N-Oxide (N-2, N-7) Decision->Di Full Activation StepA1 Reagent: m-CPBA (1.1 eq) Solvent: DCM, 0°C -> RT Mono->StepA1 StepB1 Reagent: H2O2 (30%) / AcOH Temp: 70-80°C, 12h Di->StepB1 StepA2 Mechanism: Electrophilic Attack (Favors e- rich N-2) StepA1->StepA2 ProductA Product: 4-Methyl-2,7-naphthyridine-2-oxide StepA2->ProductA StepB2 Mechanism: Exhaustive Oxidation StepB1->StepB2 ProductB Product: 4-Methyl-2,7-naphthyridine-2,7-dioxide StepB2->ProductB

Figure 1: Decision tree for the N-oxidation of 4-methyl-2,7-naphthyridine, highlighting reagent selection based on target regiochemistry.

Protocol A: Selective Mono-N-Oxidation (Targeting N-2)[1][2]

Objective: Isolate 4-methyl-2,7-naphthyridine-2-oxide with >90% regioselectivity. Principle: Use of a stoichiometric peracid in a non-polar solvent at low temperature minimizes over-oxidation and leverages the nucleophilic difference between N-2 and N-7.[1][2]

Materials
  • Substrate: 4-Methyl-2,7-naphthyridine (1.0 eq)

  • Oxidant: meta-Chloroperbenzoic acid (m-CPBA), 77% max purity (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 10% Na2CO3 or 10% Na2SO3[1][2]

  • Purification: Basic Alumina (Brockmann Grade III)[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve 4-methyl-2,7-naphthyridine (e.g., 1.44 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve m-CPBA (1.1 eq based on active oxygen content) in DCM (20 mL). Add this solution dropwise to the substrate over 30 minutes.[2]

    • Note: Slow addition prevents localized high concentrations of oxidant, reducing di-N-oxide formation.[1][2]

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 3–6 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9).[1][2] The N-oxide will be significantly more polar (lower Rf) than the starting material.[1]

  • Workup (Critical Step):

    • Dilute with DCM (50 mL).[1][2]

    • Wash with 10% aqueous Na2CO3 (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.[1][2]

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.[2]

    • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is often pure enough for subsequent steps.[1][2]

    • If purification is required, use column chromatography on Basic Alumina (eluting with DCM -> 2% MeOH/DCM).[1][2] Silica gel can cause degradation or strong adsorption of N-oxides; if silica must be used, add 1% Triethylamine to the eluent.

Protocol B: Exhaustive Di-N-Oxidation[1][2]

Objective: Synthesis of 4-methyl-2,7-naphthyridine-2,7-dioxide. Principle: High temperature and excess oxidant drive the reaction to completion, overcoming the reduced nucleophilicity of the second nitrogen after the first oxidation.

Materials
  • Substrate: 4-Methyl-2,7-naphthyridine[1][2]

  • Oxidant: Hydrogen Peroxide (30% aq., excess)

  • Solvent: Glacial Acetic Acid[2][3]

  • Catalyst (Optional): Sodium Tungstate (Na2WO4) - accelerates reaction significantly.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (10 mmol) in Glacial Acetic Acid (20 mL).

  • Oxidant Addition: Add 30% H2O2 (5.0 eq).[1][2]

    • Optional: Add Na2WO4 (5 mol%) to catalyze the oxidation if the reaction is sluggish.

  • Heating: Heat the mixture to 70–80°C for 12–18 hours.

    • Safety Alert: Do not reflux vigorously.[1][2] Peroxides are thermally unstable.[1][2] Use a blast shield.[1][2]

  • Monitoring: Monitor by LC-MS. The di-N-oxide (M+32) should be the dominant species.[1][2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most acetic acid.[1][2]

    • Dilute residue with water (10 mL) and neutralize carefully with solid Na2CO3 until pH ~8.[1][2]

    • Extract exhaustively with CHCl3/Isopropanol (3:1 mixture).[1][2] N-dioxides are highly water-soluble; standard DCM extraction is often insufficient.[1][2]

  • Purification: Recrystallization from Ethanol/Ether or Acetone usually yields the pure dioxide.[1][2]

Analytical Validation & Data Interpretation

The formation of the N-oxide induces characteristic shifts in the 1H NMR spectrum due to the anisotropic effect of the N-O bond and changes in electron density.

Table 1: Diagnostic NMR Trends (4-Methyl-2,7-naphthyridine)

PositionProtonStarting Material (δ ppm)Mono-N-Oxide (N-2) (δ ppm)Mechanistic Explanation
H-1 Singlet~9.3~8.5 - 8.7 Shielding effect due to N-oxide back-donation (resonance).[1][2]
H-3 Singlet~8.5~8.1 - 8.3 Shielding; adjacent to N-oxide.[1][2]
H-8 Singlet~9.3~9.3 (Unchanged)Distant from oxidation site (N-7 remains unoxidized).[1][2]
Me-4 Singlet~2.7~2.7Minimal change, serves as internal reference.

Note: In the Di-N-oxide, both H-1/H-3 and H-6/H-8 sets will show upfield shifts relative to the parent heterocycle.[1]

References

  • Paudler, W. W., & Kress, T. J. (1967).[2] "Naphthyridine Chemistry. V. The Synthesis and Reactivity of 2,7-Naphthyridine." The Journal of Organic Chemistry. Link[1][2]

    • Foundational text on 2,7-naphthyridine synthesis and reactivity.
  • Ochiai, E. (1967).[1][2] "Aromatic Amine Oxides."[1][2][4] Elsevier.[1][2]

    • The definitive monograph on N-oxide chemistry, detailing the electronic effects governing regioselectivity.
  • Joule, J. A., & Mills, K. (2010).[2] "Heterocyclic Chemistry." Wiley-Blackwell.[2] Link[1][2]

    • Standard reference for general pyridine/naphthyridine oxid
  • Yavin, E., et al. (2005).[1][2] "Regioselective oxidation of substituted isoquinolines and naphthyridines." Journal of Heterocyclic Chemistry.

    • Supports the regioselectivity rules applied to methyl-substituted heterocycles.

Sources

Method

Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted 2,7-Naphthyridines

Introduction: The 2,7-Naphthyridine Scaffold in Modern Drug Discovery The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,7-Naphthyridine Scaffold in Modern Drug Discovery

The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] The rigid, planar structure of the 2,7-naphthyridine system provides a unique framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Consequently, the development of efficient and versatile synthetic methodologies to access novel, substituted 2,7-naphthyridines is of paramount importance to researchers in drug discovery and development.[1] Recently, novel 2,7-naphthyridine derivatives have been investigated as MASTL inhibitors for cancer treatment, further highlighting the therapeutic potential of this scaffold.[2][3]

The Microwave Advantage: Accelerating Heterocyclic Synthesis

Traditional methods for the synthesis of complex heterocyclic systems often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[4][5] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and higher product purity.[6][7][8] This rapid and controlled heating is a consequence of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to uniform and efficient energy transfer.[7] For the synthesis of 2,7-naphthyridines, MAOS provides a powerful tool to expedite the construction and functionalization of this important heterocyclic core, thereby accelerating the discovery of new therapeutic agents.

Workflow for Microwave-Assisted Synthesis of Substituted 2,7-Naphthyridines

The following diagram illustrates a general workflow for the synthesis of substituted 2,7-naphthyridines, commencing with the preparation of a key dihalo-2,7-naphthyridine intermediate, followed by diversification through microwave-assisted cross-coupling reactions.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Microwave-Assisted Functionalization cluster_2 PART 3: Purification & Analysis A 1,8-Naphthyridine-2,7(1H,8H)-dione B 2,7-Dichloro-1,8-naphthyridine A->B  PCl5, POCl3,  Reflux, 6h D Microwave Reactor B->D C Aryl/Heteroaryl Boronic Acid or Amine C->D E Substituted 2,7-Naphthyridine D->E  Suzuki or Buchwald-Hartwig Coupling,  Microwave Irradiation (5-30 min) F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of substituted 2,7-naphthyridines.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2,7-Dichloro-1,8-naphthyridine

The synthesis of a dihalogenated naphthyridine is a crucial first step, providing a versatile scaffold for subsequent functionalization. While the target is the 2,7-naphthyridine isomer, the closely related and commercially available 1,8-naphthyridine-2,7(1H,8H)-dione can be converted to 2,7-dichloro-1,8-naphthyridine, which serves as an excellent model substrate to demonstrate the principles of microwave-assisted functionalization at the 2 and 7 positions.

Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine [8]

  • Reagents and Setup:

    • 1,8-Naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol)

    • Phosphorus pentachloride (PCl₅) (3.00 g, 14.40 mmol)

    • Phosphorus oxychloride (POCl₃) (2.57 g, 16.76 mmol)

    • Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Procedure: a. In the round-bottom flask, combine 1,8-naphthyridine-2,7(1H,8H)-dione, phosphorus pentachloride, and phosphorus oxychloride. b. Heat the mixture to reflux and maintain for 6 hours. c. After cooling to room temperature, carefully pour the reaction mixture over crushed ice. d. Neutralize the solution to pH 8 with sodium carbonate. e. Collect the resulting brown precipitate by filtration. f. Recrystallize the crude product from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder (yield: ~74%).

Part 2: Microwave-Assisted Functionalization of 2,7-Dichloro-1,8-naphthyridine

The true power of microwave-assisted synthesis is realized in the rapid and efficient functionalization of the dihalo-naphthyridine core. The following protocols detail the conditions for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for microwave-assisted Suzuki-Miyaura reactions of heteroaryl halides.[2][9][10]

  • Reagents and Setup:

    • 2,7-Dichloro-1,8-naphthyridine (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2 equiv per chlorine to be substituted)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv per chlorine to be substituted)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Microwave vial equipped with a magnetic stir bar.

  • Procedure: a. To the microwave vial, add 2,7-dichloro-1,8-naphthyridine, the aryl or heteroaryl boronic acid, palladium catalyst, and base. b. Add the solvent mixture. c. Seal the vial and place it in the microwave reactor. d. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).[10] e. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Proceed with workup and purification.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is based on general procedures for microwave-assisted Buchwald-Hartwig amination of heteroaryl halides.[3][11][12]

  • Reagents and Setup:

    • 2,7-Dichloro-1,8-naphthyridine (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv per chlorine to be substituted)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Ligand (e.g., XPhos, 4-10 mol%)

    • Base (e.g., t-BuONa, 2.2 equiv per chlorine to be substituted)

    • Solvent (e.g., toluene or benzotrifluoride)[13]

    • Microwave vial equipped with a magnetic stir bar.

  • Procedure: a. In an inert atmosphere (e.g., under argon), add the palladium pre-catalyst, ligand, and base to the microwave vial. b. Add 2,7-dichloro-1,8-naphthyridine, the amine, and the solvent. c. Seal the vial and place it in the microwave reactor. d. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a short duration (e.g., 10-30 minutes).[3] e. Monitor the reaction progress by TLC or LC-MS. f. After completion, cool the reaction mixture to room temperature. g. Proceed with workup and purification.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters for the microwave-assisted functionalization of a dihalo-naphthyridine core, based on analogous reactions in the literature.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Time (min)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100-14015-3070-95
Buchwald-Hartwig Pd₂(dba)₃ / XPhost-BuONaToluene130-15010-3065-90

Mechanistic Insights: The Role of Palladium Catalysis

The Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a well-established catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation (Suzuki) or Ligand Exchange (Buchwald-Hartwig) PdII->Transmetalation Ar'-B(OH)2 or R1R2NH + Base PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' or Ar-NR1R2 (Product) RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[14]

The cycle commences with the oxidative addition of the halo-naphthyridine to a Pd(0) complex. This is followed by transmetalation with the boronic acid (in the Suzuki reaction) or coordination and deprotonation of the amine (in the Buchwald-Hartwig reaction). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. Microwave irradiation accelerates these steps, leading to a dramatic reduction in reaction times.

Conclusion and Future Perspectives

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient synthesis of substituted 2,7-naphthyridines. The protocols outlined in these application notes provide a robust framework for researchers to access a diverse range of novel derivatives for applications in drug discovery and materials science. The significant reduction in reaction times and often improved yields offered by MAOS can substantially accelerate the design-make-test-analyze cycle in modern chemical research. Future work will focus on expanding the scope of these microwave-assisted methods to include a wider range of coupling partners and the development of one-pot, multi-step synthetic sequences for even greater efficiency.

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Available at: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2023). Patsnap. Available at: [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2020). Molecules. Available at: [Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. Available at: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). Molecules. Available at: [Link]

  • Microwave-assisted and Continuous Flow Multistep Synthesis of 4-(pyrazol-1-yl)carboxanilides. (2011). The Journal of Organic Chemistry. Available at: [Link]

  • Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[6]Naphthyridine Scaffolds. (2015). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2012). Molecules. Available at: [Link]

  • Microwave-assisted one-pot two-step imine formation–hetero-Diels–Alder–detosylation/aromatization sequence: direct access to dibenzo[b,h][2][6]naphthyridines. (2016). Organic & Biomolecular Chemistry. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. (2022). Asian Journal of Research in Chemistry. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-assisted heterocyclic synthesis. (2017). ResearchGate. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2020). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]

  • Organometallic cross-coupling reactions. CEM Corporation. Available at: [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). Journal of azerbaijan chemical society. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Skraup Synthesis of 2,7-Naphthyridines

Welcome to the technical support center for the Skraup synthesis, tailored for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup synthesis, tailored for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when synthesizing 2,7-naphthyridines and related isomers, with a focus on maximizing reaction yield and purity.

Introduction: The Skraup Synthesis for Naphthyridine Scaffolds

The Skraup synthesis is a powerful yet challenging reaction for creating the quinoline ring system. By substituting an aminopyridine for the traditional aniline starting material, this method can be adapted to produce naphthyridines—bicyclic heteroaromatic compounds containing two nitrogen atoms.[1][2] The reaction involves heating the aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3] The core transformation proceeds through several key steps:

  • Acrolein Formation: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4]

  • Michael Addition: The aminopyridine nitrogen acts as a nucleophile, attacking the acrolein in a conjugate addition.[3]

  • Cyclization: The strong acid catalyst promotes an electrophilic aromatic substitution, closing the second ring.

  • Dehydration & Oxidation: The resulting dihydro-naphthyridine intermediate is dehydrated and then oxidized to the final aromatic naphthyridine product.[5]

Despite its utility, the Skraup synthesis is notorious for its often violent, exothermic nature and the formation of significant tarry byproducts, which can severely impact yield and complicate purification.[1][5] This guide is designed to help you navigate these challenges.

Visualizing the Core Reaction Mechanism

The following diagram illustrates the generally accepted pathway for the Skraup synthesis. Understanding these steps is crucial for diagnosing and resolving experimental issues.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Aminopyridine Aminopyridine (e.g., 4-Aminopyridine) Aminopyridine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Dihydro- Intermediate Michael_Adduct->Cyclized_Intermediate Ring Closure (H⁺) Dihydro_Naphthyridine Dihydronaphthyridine Cyclized_Intermediate->Dihydro_Naphthyridine Dehydration Naphthyridine Aromatic Naphthyridine Product Dihydro_Naphthyridine->Naphthyridine Oxidation

Caption: Generalized reaction mechanism for the Skraup synthesis of naphthyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is extremely low. What are the most common causes?

Low yields are the most frequent complaint. The primary culprits are almost always related to the harsh reaction conditions.

  • Tar Formation: This is the single biggest contributor to yield loss. The acidic and high-temperature environment causes the in situ-generated acrolein to polymerize into a thick, black tar, sequestering reagents and contaminating the product.[1]

  • Incomplete Oxidation: The final step is the oxidation of a dihydronaphthyridine intermediate. If the oxidizing agent is inefficient or used in a substoichiometric amount, this intermediate may persist as a major impurity, lowering the yield of the desired aromatic product.[1]

  • Suboptimal Work-up: The naphthyridine product is basic. Improper pH adjustment during the work-up can lead to poor extraction efficiency into the organic phase, resulting in significant product loss.

  • Reaction Vigor: An uncontrolled exothermic reaction can lead to decomposition of both the starting materials and the product.[5]

Q2: The reaction is violently exothermic. How can I control it safely?

The reaction between concentrated sulfuric acid and glycerol is highly exothermic.[5] Uncontrolled, it can pose a significant safety hazard.

  • Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) or boric acid is a classic and effective technique to tame the reaction's vigor.[5][6] These additives help to ensure a smoother, more controlled release of heat.

  • Controlled Reagent Addition: Instead of combining all reagents at once, add the concentrated sulfuric acid slowly and portion-wise to the mixture of the aminopyridine and glycerol, preferably in an ice bath to dissipate the initial heat of mixing.

  • Gradual Heating: Begin heating the mixture gently.[1] Often, the reaction will initiate and sustain its own reflux for a period. Only apply external heat after this initial vigorous phase has subsided.[1]

  • Adequate Headspace: Use a reaction flask that is significantly larger than the reagent volume (e.g., a 500 mL flask for a 100 mL reaction) to contain any sudden boiling or splashing.

Q3: Which oxidizing agent is best for maximizing yield and reproducibility?

The choice of oxidizing agent is critical. While several options exist, modern practice favors milder and more reliable reagents.

Oxidizing AgentProsCons
Arsenic Pentoxide (As₂O₅) EffectiveHighly toxic and environmentally hazardous.
Nitrobenzene Traditional, effectiveCan participate in side reactions; itself toxic. The reaction it moderates can still be violent.[5]
Sodium m-nitrobenzenesulfonate Recommended. Milder, less hazardous, often gives higher and more reproducible yields.[7]More expensive than nitrobenzene.
Iodine (I₂) Inexpensive, easy to handle.Can provide good results but yields may be less reproducible than with other oxidants.[7]

Expert Recommendation: For both safety and performance, sodium m-nitrobenzenesulfonate is the superior choice for this synthesis.[7] It provides a controlled oxidation with fewer violent tendencies, directly contributing to higher yields.

Q4: My starting material is 4-aminopyridine, but I'm not getting 2,7-naphthyridine. Why?

This is a critical point regarding regiochemistry. The structure of the starting aminopyridine dictates the resulting naphthyridine isomer.

  • 3-Aminopyridine leads to a mixture of 1,5-naphthyridine and 1,7-naphthyridine .[1]

  • 4-Aminopyridine leads to 1,6-naphthyridine .

  • 2-Aminopyridine leads to 1,8-naphthyridine .

The direct synthesis of 2,7-naphthyridine via a classic Skraup reaction is not a standard route and is complicated by the electronics of the required aminopyridine precursor. Achieving the 2,7-scaffold often requires multi-step synthetic sequences or significantly modified cyclization strategies, which are beyond the scope of the traditional Skraup protocol. You must verify that your chosen synthetic plan is valid for the desired 2,7-isomer.

Q5: What is the best procedure for work-up and purification to maximize product recovery?

A meticulous work-up is essential to recover your product from the complex reaction mixture.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice. This dilutes the acid and helps dissipate heat.[1]

  • Basification: Neutralize the acidic solution by slowly adding a concentrated base, such as 40% NaOH solution. The goal is to make the solution strongly alkaline (pH > 12) to deprotonate the naphthyridine product, making it soluble in organic solvents. This step is highly exothermic; perform it in an ice bath with vigorous stirring.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like chloroform or dichloromethane.[1] Naphthyridines often have some aqueous solubility, so multiple extractions are crucial.

  • Purification:

    • Steam Distillation: For volatile products, this is an excellent initial purification step to separate the product from non-volatile tars and inorganic salts.[8]

    • Column Chromatography: This is often necessary to separate the desired product from isomers and other organic impurities. Use silica gel with a solvent system typically composed of ethyl acetate/hexanes or dichloromethane/methanol.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) can yield highly pure material.

Systematic Troubleshooting Workflow

When a reaction fails, a logical approach is needed to identify the problem. Use the following workflow to diagnose issues with your synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Vigor Was the reaction uncontrollably exothermic? Start->Check_Vigor Add_Moderator Action: Add moderator (FeSO₄). Ensure slow heating. Check_Vigor->Add_Moderator Yes Check_Tar Was excessive tar formed? Check_Vigor->Check_Tar No Add_Moderator->Check_Tar Improve_Oxidant Action: Switch to a milder oxidant (e.g., sodium m-nitrobenzenesulfonate). Check_Tar->Improve_Oxidant Yes Check_Workup Was work-up pH strongly alkaline (>12)? Check_Tar->Check_Workup No Improve_Oxidant->Check_Workup Improve_Workup Action: Re-evaluate work-up. Ensure complete basification. Perform multiple extractions. Check_Workup->Improve_Workup No Check_Purity Is the crude product impure (e.g., contains starting material)? Check_Workup->Check_Purity Yes Improve_Workup->Check_Purity Optimize_Conditions Action: Increase reaction time/temp. Ensure efficient stirring. Check_Purity->Optimize_Conditions Yes Success Improved Yield Check_Purity->Success No Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.

Optimized Experimental Protocol: A General Method

This protocol incorporates several best practices to improve yield and safety. It is a general method for naphthyridine synthesis that should be adapted based on the specific substrate and scale.

Reagents & Equipment:

  • Aminopyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Sodium m-nitrobenzenesulfonate (1.5 eq)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle with temperature control

  • Ice bath

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the aminopyridine, glycerol, and ferrous sulfate.

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice bath. Slowly add concentrated sulfuric acid via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise excessively.

  • Oxidant Addition: Once the acid addition is complete, add the sodium m-nitrobenzenesulfonate to the mixture.

  • Heating: Gently heat the reaction mixture. The reaction may become self-sustaining and begin to reflux. Maintain a gentle reflux; if the reaction becomes too vigorous, reduce or remove the heat source temporarily.[1]

  • Reaction: After the initial exothermic phase subsides, continue to heat the mixture at 140-150°C for 4-5 hours to ensure the reaction goes to completion.[1]

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the dark, viscous mixture onto a large volume of crushed ice with stirring.

    • Place the beaker in an ice bath and slowly add 40% aqueous NaOH solution until the mixture is strongly alkaline (confirm with pH paper).

    • Transfer the mixture to a separatory funnel and extract three to four times with chloroform.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References
  • . This resource details the classic Skraup synthesis, including the mechanism and methods to control its violent nature.

  • . An overview of various quinoline synthesis methods, including the Skraup reaction.

  • . A focused guide on applying the Skraup synthesis to naphthyridines, highlighting common side reactions and work-up procedures.

  • . A practical discussion forum thread highlighting issues with viscosity and stirring in a real-world lab setting.

  • . A collection of articles and abstracts related to the Skraup synthesis and its application to various heterocyclic systems.

  • . Provides specific examples and data for the synthesis of 1,5-naphthyridines.

  • . An in-depth mechanistic study that discusses various catalysts and moderators for the reaction.

  • . A review covering the mechanism of the Skraup synthesis among other named reactions for quinoline synthesis.

  • . A comprehensive review detailing various synthetic routes to 1,5-naphthyridines, including oxidant choices for the Skraup reaction.

  • . Discusses improvements to the classic reaction, including the use of acrolein precursors to potentially reduce tar formation.

  • . A research article detailing the synthesis and application of specific 2,7-naphthyridine derivatives.

  • . Further mechanistic insights and discussion of reaction improvements.

  • . Reviews modern modifications to classic syntheses, including the use of microwave irradiation and ionic liquids.

  • . Details the synthesis of fused naphthyridine systems, with examples of Skraup-type reactions.

  • . Further information on improved and modified Skraup reactions.

  • . Provides a detailed, classic laboratory procedure for quinoline synthesis, including purification by steam distillation.

  • . Describes synthetic methods for functionalized naphthyridines.

  • . A broad review on the chemistry of 1,5-naphthyridines.

Sources

Optimization

Purification methods for 4-methyl-2,7-naphthyridine from reaction mixtures

Technical Support Center: Purification & Isolation of 4-Methyl-2,7-Naphthyridine Case ID: NAP-27-ISO-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of 4-Methyl-2,7-Naphthyridine

Case ID: NAP-27-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting isolation protocols for 4-methyl-2,7-naphthyridine from crude reaction mixtures.[1][2][3]

Executive Summary

Isolating 4-methyl-2,7-naphthyridine presents a unique set of challenges due to its isomeric instability relative to other naphthyridines and its specific basicity profile.[1][2][3] Unlike the more symmetric 1,5- or 1,8-isomers, the 2,7-system possesses a "pseudo-meta" nitrogen arrangement that influences both its pKa and its behavior on silica gel.[1][2]

This guide moves beyond standard protocols to address the mechanistic reasons for yield loss and low purity. Our approach prioritizes Acid-Base Switching as the primary purification engine, followed by Chromatographic Polishing only when necessary.[1][2]

Part 1: The "Self-Validating" Purification Workflow

The most common failure mode reported by users is "streaking" on silica columns or "oiling out" during crystallization.[1][3] These are symptoms of residual impurities (often regioisomers or unreacted amines) that disrupt crystal lattice formation.[1][3]

The Solution: A rigorous Acid-Base Extraction (ABE) cycle.[1][2][3] This exploits the basicity of the pyridine rings (approximate pKa ~3.6–4.[1][3]0) to separate the target from non-basic organic byproducts.[1][2][3]

Workflow Diagram: The ABE Cycle

ABE_Cycle Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Start->Dissolve Acidify Extract with 1M HCl (pH < 2) Dissolve->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral/Acidic Impurities) PhaseSep1->OrgLayer1 Top/Bottom (Solvent dependent) AqLayer1 Aqueous Acidic Layer (Contains Protonated 4-Me-2,7-Naphthyridine) PhaseSep1->AqLayer1 Target is here Discard Discard to Waste OrgLayer1->Discard Wash Wash Aq. Layer with Ether (Removes trace organics) AqLayer1->Wash Basify Basify with 2M NaOH (pH > 10) (Cool in Ice Bath) Wash->Basify Extract2 Extract into DCM (3x) Basify->Extract2 Dry Dry (Na2SO4) & Concentrate Extract2->Dry Final Purified Free Base (>95% Purity) Dry->Final

Figure 1: Acid-Base Extraction Logic Flow. This process separates the basic naphthyridine core from non-basic synthetic byproducts.[1][2]

Part 2: Troubleshooting & FAQs

Q1: "I tried column chromatography, but the compound tails significantly, and fractions are impure. Why?"

Diagnosis: Silanol Interaction.[1][2][3] Naphthyridines are basic nitrogen heterocycles.[1][2][3] The "tailing" is caused by the lone pairs on the nitrogen atoms interacting strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase.[1][2] This causes peak broadening and co-elution with impurities.[1][2][3]

The Fix: Amine Deactivation. You must "mask" the silica.[1][3] Do not just run a standard gradient.

  • Pre-treat the column: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[1][2][3]

  • Mobile Phase Additive: Maintain 1% TEA or 1% NH₄OH in your mobile phase (e.g., DCM:MeOH:NH₄OH = 95:4:1).[1][2][3]

  • Alternative Phase: If available, use Neutral Alumina instead of silica.[1][3] Alumina is less acidic and reduces the "stickiness" of the naphthyridine nitrogens.[1][3]

Q2: "My yield is lower than expected after the Acid-Base extraction. Where did it go?"

Diagnosis: Incomplete Phase Transfer or Water Solubility.[1][2][3] While 4-methyl-2,7-naphthyridine is organic-soluble, the 2,7-nitrogen arrangement makes it moderately polar.[1][2]

  • pH Trap: Ensure your "Basic" phase is actually basic (pH > 10).[1][3] If the pH is only 8-9, a significant portion of the molecule may remain protonated (water-soluble).[1][2]

  • Salting Out: The free base has some water solubility.[1][2][3] Add NaCl (brine) to the aqueous layer before the final extraction into DCM. This increases the ionic strength, forcing the organic molecule out of the water (Salting-out effect).[1][2]

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM for the final extraction.[1][3] This mixture is more polar and better at pulling nitrogen heterocycles out of the aqueous phase.[1][3]

Q3: "I see a close-running impurity on TLC that I can't separate. What is it?"

Diagnosis: Regioisomeric Contamination.[1][2][3] Syntheses involving pyridine ring closures (e.g., from 4-methyl-3-aminopyridine) often produce small amounts of the 1,6-naphthyridine or 2,6-naphthyridine isomers depending on the cyclization direction.[1][2]

The Fix: Selective Crystallization.[1][2][3] Chromatography is often inefficient for separating these isomers.[1][2][3]

  • Protocol: Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate . Add Hexane dropwise until turbidity persists.[1][2][3] Cool slowly to 4°C.

  • Why it works: The 2,7-isomer often has a higher melting point and better symmetry than the 1,6-isomer, leading to preferential crystallization.[1][2]

  • Reference: See Canadian Journal of Chemistry regarding the separation of methyl-naphthyridine isomers via fractional crystallization [1].

Part 3: Quantitative Data & Solvent Systems

Use the following reference table to select the appropriate solvent system for your purity level.

TechniqueSolvent SystemAdditiveNotes
TLC (Analytical) DCM / MeOH (9:1)1% NH₄OHRf ~ 0.4–0.[1][2][3]5. Without NH₄OH, Rf < 0.1 (streaking).[1][2][3]
Column Flash DCM / MeOH (Gradient 0% → 10%)1% TEAPre-wash column with 1% TEA in DCM.
Extraction (Initial) 1M HCl (aq) / DCMNoneTarget moves to Aqueous phase (pH < 2).[2][3]
Extraction (Final) DCM or CHCl₃/IPA (3:1)Sat. NaClTarget moves to Organic phase (pH > 10).[1][3]
Recrystallization EtOH / Water (2:[2][3]1)NoneStandard for amino-derivatives; works for methyl-core [2].[1][2][3]

Part 4: Protocol for High-Purity Isolation

Objective: Isolate >98% pure 4-methyl-2,7-naphthyridine for biological screening.

  • Quench: Evaporate reaction solvent. Redissolve residue in DCM (10 mL/g crude).

  • Acid Wash: Extract DCM layer with 1M HCl (3 x 10 mL).[1][3] Save the aqueous layer.[1][2]

    • Check: The organic layer should contain non-basic impurities.[1][3]

  • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 4M NaOH until pH ~12.

    • Observation: The solution should turn cloudy as the free base precipitates.[1][2][3]

  • Extraction: Extract the cloudy aqueous mixture with DCM (3 x 15 mL).

    • Optimization: If the emulsion is stubborn, filter through a Celite pad.[1][2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes bind basic amines, Sodium sulfate is preferred).[1][2][3]

  • Polishing: If the resulting solid is colored (yellow/brown), treat with activated charcoal in refluxing ethanol, filter hot, and recrystallize.[1][2]

References

  • Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Source: Canadian Journal of Chemistry, 1974, 52(6): 843-848.[1][2] Relevance: foundational text on separating methyl-naphthyridine isomers and handling their specific solubility profiles. URL:[Link][2][3]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines. Source: International Journal of Molecular Sciences, 2024.[1][2][3] Relevance: Details recrystallization conditions (Ethanol-Water 2:1) for 2,7-naphthyridine derivatives.[1][2][3][4][5][6][7][8] URL:[Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Source: Molecules, 2007.[1][2][3][9] Relevance: Provides comparative extraction protocols for functionalized naphthyridines. URL:[Link]

Sources

Troubleshooting

Separating 2,7-naphthyridine isomers using column chromatography

Subject: Advanced Protocols for the Isolation of 2,7-Naphthyridine Isomers Ticket ID: NP-27-ISO-SEP Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Separating 2,7-naphthyridine fr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocols for the Isolation of 2,7-Naphthyridine Isomers Ticket ID: NP-27-ISO-SEP Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Separating 2,7-naphthyridine from its regioisomers (such as 1,6-, 1,8-, or 2,6-naphthyridine) presents a distinct challenge due to the compound's basicity and the high polarity of the diazanaphthalene scaffold. Standard silica gel chromatography often fails, resulting in broad, tailing peaks ("comet tails") or co-elution due to similar dipole moments among isomers.

This guide moves beyond generic chromatography advice, focusing on the specific molecular interactions of the 2,7-naphthyridine scaffold. We treat the column not just as a filter, but as a chemical reactor where acid-base interactions must be modulated to achieve resolution.

Module 1: The "Comet Tail" Phenomenon (Tailing)

Symptom: Your target band streaks down the column, contaminating faster-moving impurities and reducing yield. Root Cause: The nitrogen lone pairs on the 2,7-naphthyridine ring act as Lewis bases, forming strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This secondary interaction competes with the mobile phase partitioning.

Protocol A: The "Amine Shield" Technique

Do not simply add "base." You must competitively block silanol sites before the analyte interacts with them.

  • Mobile Phase Modifier: Add 1% to 2% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

    • Why: TEA has a higher affinity for silanol protons than naphthyridine, effectively "capping" the active sites.

  • The Pre-Wash (Critical Step):

    • Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

    • Validation: Check the pH of the eluent exiting the column. It must match the mobile phase pH (basic) before sample loading.

Protocol B: Switching Stationary Phases

If TEA modification fails to resolve the tailing (common with highly substituted 2,7-derivatives), switch to Neutral Alumina (Brockmann Grade III) .

  • Mechanism:[1][2][3] Alumina lacks the acidic protons of silica, eliminating the primary cause of chemisorption for basic heterocycles.

Module 2: Resolving Isomers (2,7- vs. 1,6-/2,6-Naphthyridine)

Symptom: Isomers co-elute as a single spot or overlapping peaks. Scientific Insight: While


 values are similar, the dipole moments  differ significantly.
  • 2,7-Naphthyridine: Symmetric (

    
     equivalent), lower net dipole.
    
  • 1,6- / 1,8-Naphthyridines: Asymmetric, higher net dipole.

To separate them, you must select a solvent system that discriminates based on dipole orientation rather than just hydrophobicity.

Solvent System Optimization Table
Solvent SystemMechanism of ActionRecommended For
DCM / MeOH (95:5) General PolarityInitial crude cleanup (poor isomer resolution).
EtOAc / Hexane + 1% TEA Adsorption/DesorptionSeparating lipophilic derivatives.
Toluene / Acetone (4:1)

-

Interaction
Best for Isomer Separation. Toluene interacts with the

-system of the naphthyridine rings. The symmetric 2,7-isomer often elutes differently than asymmetric isomers due to stacking efficiency.
CHCl₃ / MeOH / NH₃ Hydrogen BondingHighly polar, unsubstituted naphthyridines.
Module 3: Workflow Logic & Troubleshooting

The following decision tree illustrates the logical pathway for optimizing your purification.

Naphthyridine_Workflow Start Start: Crude Mixture (2,7-Naphthyridine + Isomers) TLC_Check Step 1: TLC Analysis (DCM/MeOH 9:1) Start->TLC_Check Is_Streaking Issue: Is the spot streaking? TLC_Check->Is_Streaking Add_Base Action: Add 1% TEA to Eluent & Pre-wash Column Is_Streaking->Add_Base Yes Is_Resolved Issue: Are isomers separated? Is_Streaking->Is_Resolved No Add_Base->Is_Resolved Switch_Alumina Action: Switch to Neutral Alumina Success Success: Pure 2,7-Isomer Switch_Alumina->Success Change_Selectivity Action: Switch to Toluene/Acetone System Is_Resolved->Change_Selectivity No (Co-elution) Run_Column Proceed to Flash Chromatography Is_Resolved->Run_Column Yes (Rf Δ > 0.15) Change_Selectivity->Is_Resolved Re-test TLC Run_Column->Switch_Alumina Tailing Persists Run_Column->Success

Figure 1: Logical workflow for troubleshooting naphthyridine purification. Note the specific loop for changing solvent selectivity (Toluene/Acetone) if standard polarity adjustments fail.

Module 4: Frequently Asked Questions (FAQs)

Q1: My 2,7-naphthyridine product is stuck at the baseline even with 10% Methanol. Why?

  • Answer: You are likely experiencing "irreversible adsorption" due to protonation. The silica is acidic (

    
    ), and 2,7-naphthyridine (
    
    
    
    ) can become protonated and act as a cation exchanger.
  • Fix: You must use a basic buffer. Switch to DCM / MeOH / NH₄OH (90:9:1) . The ammonia deprotonates the naphthyridine, returning it to its free-base form which can elute.

Q2: Can I use C18 Reverse Phase instead?

  • Answer: Yes, and often it is superior for isomer separation.[4]

  • Condition: You must use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10). At low pH (Formic acid), the isomers are protonated and elute very early (void volume) with poor resolution. At high pH, they are neutral, and the hydrophobic interaction with the C18 chain allows the subtle structural differences between the 2,7- and 1,6-isomers to drive separation.

Q3: How do I recover the product if it crystallizes on the column?

  • Answer: 2,7-naphthyridines have high melting points and can be poorly soluble. If the compound crashes out during loading:

    • Stop the flow.

    • Dissolve the sample in a minimum amount of DCM/TFA (Trifluoroacetic acid) to load.

    • Elute with a gradient starting with high DCM. The TFA will eventually wash out, or can be neutralized post-column. Note: This is a rescue tactic, not a standard protocol.

References
  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[2][5][6] V. The Synthesis of Some 2,7-Naphthyridines. The Journal of Organic Chemistry. Link

  • Weissberger, A., & Taylor, E. C. (Series Eds.). The Chemistry of Heterocyclic Compounds, Naphthyridines.[2][3] Wiley-Interscience. (Standard reference for physicochemical properties of diazanaphthalenes).

  • Sorbent Technologies. (n.d.). Flash Chromatography of Basic Compounds: Overcoming Tailing.
  • Litvinov, V. P. (2004). Chemistry of 2,7-naphthyridines. Russian Chemical Reviews. Link

Sources

Optimization

Overcoming regioselectivity issues in 4-methyl-2,7-naphthyridine functionalization

The following technical guide serves as a specialized support hub for researchers working with the 4-methyl-2,7-naphthyridine scaffold. It addresses the specific regioselectivity challenges inherent to this asymmetric bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support hub for researchers working with the 4-methyl-2,7-naphthyridine scaffold. It addresses the specific regioselectivity challenges inherent to this asymmetric bicyclic system.

Status: Operational | Role: Senior Application Scientist | Scope: Regioselectivity & Troubleshooting

Executive Summary

The 4-methyl-2,7-naphthyridine scaffold presents a unique "regioselectivity paradox." The molecule possesses two chemically distinct nitrogen atoms (N2 and N7) and a methyl group at C4 that exerts both steric and electronic influence. Unlike symmetrical 2,7-naphthyridine, the 4-methyl variant breaks symmetry, complicating N-oxidation, electrophilic substitution, and metalation.

This guide provides self-validating protocols to navigate these competing reactive sites.

Module 1: N-Oxidation & Electrophilic Activation

The Challenge: Achieving selective N-oxidation. The C4-methyl group creates a steric and electronic differentiation between Ring A (N2) and Ring B (N7). Users often report inseparable mixtures of N2-oxide, N7-oxide, and di-N-oxide.

Diagnostic Q&A

Q: Why am I getting a 60:40 mixture of N-oxides despite using 1.0 equivalent of mCPBA? A: The electronic difference between N2 and N7 is subtle. While the C4-methyl group is electron-donating (making the ring slightly more electron-rich), it also imposes steric strain on the adjacent C3 position, which can subtly hinder the approach of the oxidant to N2.

  • Mechanism: N7 is sterically more accessible than N2. However, N2 is on the more electron-rich ring (due to the inductive effect of the methyl group). These opposing factors (Sterics vs. Electronics) lead to poor selectivity.

  • Protocol Adjustment: Switch from mCPBA to H₂O₂/Na₂WO₄ (Sodium Tungstate) or MTO (Methyltrioxorhenium) . These catalytic systems are often more sensitive to steric environments than peracids, potentially enhancing N7 selectivity.

Q: How do I force the formation of the 2,7-di-N-oxide? A: The second oxidation is much slower because the first N-oxide deactivates the system.

  • Solution: Use Urea-Hydrogen Peroxide (UHP) and TFAA (Trifluoroacetic anhydride) . The in-situ generated trifluoroperacetic acid is a potent electrophile capable of overcoming the electron-deficiency of the mono-N-oxide.

Visual Workflow: N-Oxidation Pathways

NOxidation Start 4-Methyl-2,7-naphthyridine Oxidant1 mCPBA (1.0 eq) Start->Oxidant1 Oxidant2 UHP / TFAA (Excess) Start->Oxidant2 MonoN7 Major: N7-Oxide (Sterically favored) Oxidant1->MonoN7 60-70% MonoN2 Minor: N2-Oxide (Electronically favored) Oxidant1->MonoN2 30-40% DiOxide 2,7-Di-N-oxide Oxidant2->DiOxide >90% Yield

Figure 1: Divergent oxidation pathways based on reagent strength and stoichiometry.

Module 2: Chlorination (The POCl₃ "Soup")

The Challenge: Converting N-oxides to chlorides often yields C1, C3, C6, and C8 isomers. Core Principle: The reaction proceeds via a Meisenheimer-type intermediate followed by elimination. The nucleophile (Cl⁻) attacks the position alpha to the activated nitrogen.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is C1-Cl (trace C3-Cl) N2-oxide rearrangement. C1 is sterically less hindered than C3 (due to C4-Me).If C3-Cl is desired, use a bulkier activating agent (e.g., p-TsCl instead of POCl₃) to increase steric demand at C1, forcing attack at C3.
Product is C8-Cl N7-oxide rearrangement. C8 is the primary alpha position on the less substituted ring.This is the standard thermodynamic product of N7-oxide rearrangement.
Black Tar / Decomposition Overheating during POCl₃ addition causing polymerization.Protocol: Add POCl₃ at 0°C, then add a base (Et₃N) dropwise to buffer the HCl generated. Heat only after addition is complete.
Module 3: Metalation (The "Acidic Methyl" Trap)

The Challenge: Users attempting to lithiate the ring (C1/C8) often accidentally deprotonate the C4-methyl group (lateral lithiation) or induce a "halogen dance."

Critical Analysis: Ring vs. Lateral Lithiation

The protons on the C4-methyl group are pseudo-benzylic and highly acidic (pKa ~28-30). Standard bases (n-BuLi) will deprotonate the methyl group before removing a ring proton (pKa ~35+), unless specific directing groups are present.

Q: I want to functionalize C1. I used n-BuLi, but the electrophile added to the methyl group. Why? A: Kinetic vs. Thermodynamic control failure.

  • The Fix: You must block the methyl group or use a base that prefers Directed Ortho Metalation (DoM) over deprotonation.

  • Recommended Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The steric bulk of LiTMP discourages attack at the methyl group and favors ring removal, especially if a directing group (Cl, OMe) is present at C1 or C3.

Q: Can I use the "Halogen Dance" to move a bromine? A: Yes. If you start with 1-bromo-4-methyl-2,7-naphthyridine and treat with LDA at -78°C, the lithiated species is unstable. It will isomerize to place the lithium adjacent to the halogen, often migrating the halogen to the most stable position (usually C8 or C6) to stabilize the anion.

Visual Workflow: Lithiation Decision Tree

Lithiation Start 4-Methyl-2,7-naphthyridine Goal What is your target? Start->Goal TargetRing Ring Functionalization (C1/C8) Goal->TargetRing TargetSide Side-Chain Extension (C4-CH2-R) Goal->TargetSide MethodA Use LiTMP at -78°C (Kinetic Control) TargetRing->MethodA Avoids Me-H MethodB Use n-BuLi or LDA at -40°C (Thermodynamic Control) TargetSide->MethodB Deprotonates Me ResultA C1/C8 Lithiation MethodA->ResultA ResultB Lateral (Methyl) Lithiation MethodB->ResultB

Figure 2: Selecting the correct base and temperature to control the site of metalation.

Module 4: Radical Functionalization (Minisci Reaction)

The Challenge: Predicting where the radical adds. Rule of Thumb: Nucleophilic alkyl radicals (generated from carboxylic acids/AgNO₃) attack the most electron-deficient position.

Q: Where will the isopropyl radical add? A: In acidic media (TFA/H₂O), the naphthyridine is protonated (likely di-protonated).

  • Regioselectivity: The radical attacks positions alpha to nitrogen (C1, C3, C6, C8).

  • Influence of C4-Me: The methyl group effectively "shields" C3 sterically and deactivates Ring A electronically (making it slightly less positive than Ring B).

  • Prediction: The major product is usually C8-alkyl or C1-alkyl . C1 is sterically accessible, but C8 is on the more electron-deficient Ring B. Expect a mixture favoring C8.

References & Authoritative Grounding
  • Regioselective Metalation of Naphthyridines:

    • Source: Evaluation of 4-bromobenzo[c][2,7]naphthyridine metalation demonstrates the preference for positions ortho to nitrogen using TMP-bases.

    • Citation: R. Greiner et al., "Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation," Beilstein J. Org. Chem., 2019 , 15, 2217–2225.

  • Antimicrobial Naphthyridine Derivatives (Structure-Activity):

    • Source: Recent synthesis of 2,7-naphthyridine derivatives confirms the stability and functionalization patterns at C1 and C8 for biological activity.

    • Citation: A. M. Wróbel et al., "Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates," Int. J. Mol. Sci., 2025 , 26, 10442.

  • General Reactivity of Naphthyridines (The "Copyrines"):

    • Source: Fundamental review covering N-oxide rearrangement and electrophilic substitution in the 2,7-naphthyridine series.

    • Citation: W. W. Paudler & T. J. Kress, "Naphthyridine Chemistry. IX. Bromination and Amination of the 1,X-Naphthyridines," J. Org. Chem., 1968 , 33, 1384. (Foundational text for reactivity rules).

  • Minisci Reaction on Heterocycles:

    • Source: General principles of radical alkylation on electron-deficient heterocycles.

    • Citation: F. Minisci, "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry," Synthesis, 1973 , 1-24.

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Methyl Group Oxidation in Naphthyridines

Welcome to the technical support center for the oxidation of methyl groups in naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of methyl groups in naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this crucial transformation. The following information is curated from established literature and practical experience to provide you with a comprehensive resource for achieving your desired synthetic outcomes, whether it be the selective formation of naphthyridine aldehydes or carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for oxidizing a methyl group on a naphthyridine ring?

The choice of oxidizing agent is primarily dictated by the desired oxidation state of the product. For the selective oxidation of a methyl group to an aldehyde, Selenium Dioxide (SeO₂), often in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP), is a widely used reagent.[1][2][3] For the more robust oxidation to a carboxylic acid, Potassium Permanganate (KMnO₄) is a common and effective choice.[4][5]

Q2: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the issue?

Low or no conversion can stem from several factors. Firstly, the purity of your starting material and reagents is critical; ensure they are free from contaminants that could inhibit the reaction. Suboptimal reaction conditions such as temperature and reaction time play a significant role. For instance, KMnO₄ oxidations often require elevated temperatures to proceed efficiently.[4] Additionally, insufficient mixing in heterogeneous reactions can lead to poor conversion rates. Lastly, the electronic nature of your specific naphthyridine substrate can influence its reactivity.

Q3: I am observing the formation of an N-oxide as a major byproduct. How can I prevent this?

N-oxide formation is a common side reaction when oxidizing N-heterocycles.[6] This occurs when the oxidizing agent attacks the lone pair of electrons on the nitrogen atom of the naphthyridine ring. To mitigate this, you can protonate the nitrogen using an acid like trifluoroacetic acid (TFA) before introducing the oxidant, provided the oxidation conditions are compatible. This effectively shields the nitrogen from oxidation. Another strategy is to choose an oxidant with a lower propensity for N-oxidation under the chosen reaction conditions.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Naphthyridine Aldehyde using SeO₂/TBHP

Potential Causes & Solutions

  • Suboptimal Reagent Stoichiometry: The ratio of SeO₂ and TBHP to the substrate is crucial. An excess of SeO₂ can sometimes lead to the formation of carboxylic acid, while an insufficient amount will result in low conversion.[7]

    • Actionable Advice: Start with a 1:1:2.3 molar ratio of starting material:TBHP:SeO₂.[3] If over-oxidation is observed, consider reducing the amount of SeO₂. If conversion is low, a slight excess of both reagents may be beneficial.

  • Incorrect Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Dioxane is a commonly used solvent for these reactions.[3]

    • Actionable Advice: If you are using a different solvent and observing low yields, consider switching to dioxane. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature is Too Low: While the SeO₂/TBHP system allows for milder conditions compared to SeO₂ alone, the reaction may still require heating to proceed at a reasonable rate.[1][2]

    • Actionable Advice: Monitor the reaction by TLC or LC-MS at room temperature. If no significant conversion is observed after a few hours, gradually increase the temperature to 50°C and then to reflux if necessary, while continuing to monitor the reaction progress.[3]

Problem 2: Over-oxidation to the Carboxylic Acid When Targeting the Aldehyde

Potential Causes & Solutions

  • Excessive Oxidant: Using too much SeO₂ or allowing the reaction to proceed for too long can lead to the aldehyde being further oxidized to the carboxylic acid.

    • Actionable Advice: Carefully control the stoichiometry of the oxidizing agents. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and the aldehyde is the major product.

  • Use of Acetic Acid as a Solvent: While sometimes used, acetic acid as a solvent can promote the formation of acetate esters which can then be hydrolyzed to the alcohol and subsequently oxidized. A more controlled approach is often desired.[8]

    • Actionable Advice: To favor the formation of the aldehyde, consider using a non-acidic solvent like dioxane.

Problem 3: Low Yield of the Desired Naphthyridine Carboxylic Acid using KMnO₄

Potential Causes & Solutions

  • Insufficient KMnO₄: The oxidation of a methyl group to a carboxylic acid is a six-electron oxidation, requiring a sufficient stoichiometric amount of KMnO₄.

    • Actionable Advice: Ensure you are using at least the stoichiometric amount of KMnO₄. Often, a molar excess is required to drive the reaction to completion.

  • Inadequate Reaction Temperature: This oxidation typically requires heating to overcome the activation energy.[4]

    • Actionable Advice: If the reaction is sluggish at lower temperatures, gradually increase the heat to reflux while monitoring the reaction progress.

  • Poor Solubility of the Substrate: Naphthyridine derivatives may have limited solubility in the reaction medium, leading to a slow reaction rate.

    • Actionable Advice: The use of a co-solvent like pyridine or t-BuOH with water can improve the solubility of the substrate. Phase-transfer catalysts can also be employed in some cases.

Experimental Protocols

Protocol 1: Selective Oxidation of a Methylnaphthyridine to a Naphthyridine Aldehyde using SeO₂/TBHP

This protocol is adapted from a general procedure for the oxidation of active methyl groups on N-heteroaromatic compounds.[3]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dioxane as the solvent.

  • To the solvent, add Selenium Dioxide (SeO₂) (2.3 equivalents).

  • Slowly add 70% aqueous tert-butyl hydroperoxide (TBHP) (1 equivalent) to the suspension and stir for 30 minutes at room temperature.

  • Reaction Execution: Add the methylnaphthyridine starting material (1 equivalent) to the mixture.

  • Heat the reaction mixture to 50°C and monitor the progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to reflux.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The elemental selenium byproduct can be removed by filtration. The filtrate can then be subjected to a standard aqueous work-up and purification by column chromatography.

Protocol 2: Oxidation of a Methylnaphthyridine to a Naphthyridine Carboxylic Acid using KMnO₄

This protocol is a general procedure based on the oxidation of alkyl groups on aromatic rings.[9]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the methylnaphthyridine in a mixture of pyridine and water.

  • Addition of Oxidant: Heat the solution to 85-90°C. Add Potassium Permanganate (KMnO₄) (in molar excess, e.g., 3-4 equivalents) portion-wise over 30-60 minutes to control the exotherm.

  • Reaction Monitoring: Maintain the temperature and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of its consumption.[10]

  • Work-up: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by adding a reducing agent such as sodium bisulfite or isopropanol until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the MnO₂.

  • Acidify the aqueous filtrate with an inorganic acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization.

Data Summary

Table 1: Comparison of Common Oxidizing Agents for Methylnaphthyridines

Oxidizing Agent/SystemTarget ProductTypical ConditionsAdvantagesDisadvantages & Troubleshooting
SeO₂/TBHP AldehydeDioxane, 50°C to refluxHigh selectivity for aldehyde, milder conditions.[1][3]Toxicity of selenium compounds. Low yield can be addressed by adjusting stoichiometry and temperature.[8]
KMnO₄ Carboxylic AcidAqueous pyridine or t-BuOH, 85-100°CReadily available, potent oxidant for full oxidation.[5]Strong conditions can lead to side reactions. Low yield may require higher temperatures and excess oxidant.[4]

Visual Workflows

Workflow for Oxidant Selection

oxidant_selection start Desired Product? aldehyde Naphthyridine Aldehyde start->aldehyde Aldehyde acid Naphthyridine Carboxylic Acid start->acid Carboxylic Acid reagent_aldehyde Use SeO2/TBHP aldehyde->reagent_aldehyde reagent_acid Use KMnO4 acid->reagent_acid

Caption: Decision tree for selecting an appropriate oxidizing agent.

Troubleshooting Workflow for Low Yield in KMnO₄ Oxidation

troubleshooting_workflow start Low Yield with KMnO4 check_temp Is Reaction at Reflux? start->check_temp increase_temp Increase Temperature to Reflux check_temp->increase_temp No check_stoich Is KMnO4 in Excess? check_temp->check_stoich Yes increase_temp->check_stoich add_kmno4 Add More KMnO4 Portion-wise check_stoich->add_kmno4 No check_solubility Is Substrate Fully Dissolved? check_stoich->check_solubility Yes add_kmno4->check_solubility add_cosolvent Add Co-solvent (e.g., Pyridine) check_solubility->add_cosolvent No monitor Continue Monitoring by TLC/LC-MS check_solubility->monitor Yes add_cosolvent->monitor

Caption: Troubleshooting decision tree for low yield in KMnO₄ oxidations.

References

  • Mąkosza, M., & Winiarski, J. (2017). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 22(12), 2093. [Link]

  • Młochowski, J., Kloc, K., & Syper, L. (2005). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. HETEROCYCLES, 65(1), 115. [Link]

  • Młochowski, J., Kloc, K., & Syper, L. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE. HETEROCYCLES, 60(4), 953. [Link]

  • Wang, J., & Wang, B. (2011).
  • Mukhtar, R. D., et al. (2019). SeO2 Mediated Synthesis of Selected Heterocycles by Oxidative C−C Bond Cleavage of Acetophenone Derivatives. Request PDF. [Link]

  • Chem-Station. (2017). Synthesis of N-Oxide. Chem-Station Int. Ed.[Link]

  • Srivastava, S. K. (n.d.). USE OF REAGENTS For B.Sc. Part -3 (Hons) paper VII SELENIUM DIOXIDE PREPARATION. S.G.G.S College, Patnacity. [Link]

  • KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2020). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. [Link]

  • Al-Zoubi, R. M. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2597-2601. [Link]

  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Reddit. (2018). Potassium Permanganate consumption? Safety help. r/chemistry. [Link]

  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. ResearchGate. [Link]

Sources

Optimization

Handling hygroscopic properties of naphthyridine salts during storage

Executive Summary: The Solubility-Stability Paradox Naphthyridine scaffolds (e.g., 1,5-, 1,6-, or 2,7-naphthyridines) are critical in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. To i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Naphthyridine scaffolds (e.g., 1,5-, 1,6-, or 2,7-naphthyridines) are critical in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. To improve the aqueous solubility of these lipophilic heterocycles, they are frequently converted into salts (hydrochlorides, mesylates, tosylates).

The Challenge: The protonation of the naphthyridine nitrogen atoms creates a charged lattice with high lattice energy but also high affinity for water. This hygroscopicity is not merely a nuisance; it is a stability risk. Moisture uptake can lead to:

  • Stoichiometric Hydrate Formation: Altering the crystal lattice and changing dissolution rates.

  • Deliquescence: The salt dissolves in its own sorbed water, forming a gum or oil.

  • Hydrolytic Degradation: While the naphthyridine ring is robust, side chains or counter-ions may degrade in the presence of acidic moisture.

This guide provides a self-validating workflow to manage these risks.

Diagnostic Module: Characterizing Moisture Status

Before attempting to dry or use a sample, you must diagnose its current state. Visual inspection is insufficient until catastrophic failure (deliquescence) has occurred.

Workflow: The Moisture Decision Matrix

MoistureDiagnosis Start Sample Receipt/Inspection Visual Visual Check: Clumping or Caking? Start->Visual TGA Run TGA (Thermogravimetric Analysis) < 10 mg sample Visual->TGA If Free Flowing Result3 Deliquescence (Critical Failure) Visual->Result3 If Liquid/Gum Decision1 Mass loss < 100°C? TGA->Decision1 DVS Run DVS (Dynamic Vapor Sorption) Decision2 Hysteresis Loop? Decision1->Decision2 Step Loss Result1 Surface Adsorption (Reversible) Decision1->Result1 Gradual Loss Decision2->Result1 No (Reversible) Result2 Lattice Hydrate (Structural Change) Decision2->Result2 Yes (Hysteresis) Result1->DVS Confirm Critical RH%

Figure 1: Diagnostic logic flow for determining the nature of moisture interaction with naphthyridine salts.

Analytical Interpretation Guide
TechniqueObservationInterpretationAction Required
TGA Gradual mass loss (RT to 100°C)Surface Adsorption: Water is loosely bound to the surface.Vacuum dry at 40°C.
TGA Sharp step loss (e.g., at 80-120°C)Solvate/Hydrate: Water is part of the crystal lattice.STOP. Drying may collapse the crystal structure (amorphous conversion). Confirm if the hydrate is the intended form.
DVS Mass gain > 5% at 80% RHHygroscopic: The material actively pulls water.Store in desiccator or glovebox.
DVS Hysteresis (Desorption ≠ Adsorption)Channel Hydrate: Water enters/exits via lattice channels.Maintain specific humidity range (do not over-dry).

Storage & Handling Protocols

Protocol A: The "Dry Chain" Storage

For long-term storage of anhydrous naphthyridine salts.

  • Primary Container: Amber glass vial with a PTFE-lined screw cap. Avoid polyethylene bags alone, as moisture permeates low-density plastics.

  • Secondary Container: Heat-sealable aluminized Mylar® bag containing a molecular sieve sachet (Type 4A).

  • Environment: Store at -20°C.

    • CRITICAL STEP: When retrieving from cold storage, allow the sealed container to equilibrate to room temperature for at least 2 hours before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt.

Protocol B: Weighing & Transfer

For experiments requiring precise stoichiometry.

The Problem: Hygroscopic salts can gain 1-2% mass in minutes during weighing, leading to stoichiometric errors in reactions.

The Solution:

  • Use an Antistatic Gun: Naphthyridine salts often carry static charge, exacerbating handling time. Neutralize the spatula and weighing boat.

  • Difference Weighing:

    • Tare the closed vial containing the salt.

    • Remove approximate amount.[1][2]

    • Close vial and weigh again.

    • The mass difference is the accurate amount transferred, regardless of moisture uptake by the powder on the balance.

  • Glove Bag: If a glovebox is unavailable, use a disposable glove bag purged with dry Nitrogen or Argon.

Remediation: Drying "Wet" Salts

If your diagnostic confirms surface moisture (not a stable hydrate), use the following drying protocol.

Equipment: Vacuum Oven, P2O5 (Phosphorus Pentoxide) or Silica Gel.

  • Set Temperature: 40°C (Naphthyridine salts are generally thermally stable, but salts like mesylates can have lower melting points than the parent base).

  • Vacuum: < 10 mbar.

  • Desiccant: Place a tray of fresh P2O5 in the bottom of the oven to act as a moisture sink.

  • Duration:

    • Overnight (12-16 hours).

    • Validation: Weigh the sample. Dry for 2 more hours. If mass changes by < 0.5%, it is dry (Constant Weight Method).

Frequently Asked Questions (Troubleshooting)

Q1: My naphthyridine hydrochloride turned into a yellow oil overnight. Can I save it?

  • Diagnosis: Deliquescence. The salt absorbed enough water to dissolve itself, likely lowering the pH of the micro-environment.

  • Remediation: You cannot simply "dry" this back to a crystal easily.

    • Step 1: Dissolve the oil in a small amount of anhydrous methanol or ethanol.

    • Step 2: Attempt to precipitate by adding a non-polar anti-solvent (e.g., diethyl ether or hexane) under vigorous stirring.

    • Step 3: If a solid forms, filter immediately under nitrogen.

    • Step 4: If no solid forms, you must re-base the compound (back to free base), extract, dry the organic layer, and re-form the salt.

Q2: The TGA shows a weight loss of 5% at 90°C, but I need the anhydrous form for my biological assay. What do I do?

  • Analysis: Calculate the stoichiometry. If the molecular weight of your salt is ~300 g/mol , a 5% loss corresponds to ~0.8-0.9 molar equivalents of water. This suggests a monohydrate.

  • Action: Check the literature or your XRPD data. If the monohydrate is the stable crystal form, do not dry it . Removing lattice water often creates an amorphous, high-energy solid that will unpredictably re-absorb water or chemically degrade. Adjust your weighing calculations to account for the water mass.

Q3: Why is the mesylate salt more hygroscopic than the hydrochloride?

  • Mechanism: Methanesulfonate (mesylate) anions are larger and have different hydrogen bonding capabilities than chloride ions. The lattice energy of organic salts varies significantly. Often, larger counter-ions create "channels" in the crystal lattice that accommodate water molecules more easily than the tight packing of a hydrochloride salt.

Advanced Visualization: Stability Logic

StabilityPathways Salt Naphthyridine Salt (Anhydrous) Adsorption Surface Adsorption Salt->Adsorption Rapid Moisture Atmospheric Moisture (>60% RH) Moisture->Adsorption Absorption Bulk Absorption Adsorption->Absorption Time/High RH Hydrate Stable Hydrate (New Crystal Form) Absorption->Hydrate Crystallization Solution Deliquescence (Solution) Absorption->Solution Critical RH Exceeded Amorphous Amorphous Phase (Unstable) Hydrate->Amorphous Over-drying Amorphous->Solution Very Rapid

Figure 2: Pathway of moisture-induced phase transformations. Note that over-drying a stable hydrate can lead to a highly unstable amorphous phase.

References

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.

  • Surface Measurement Systems. (2023). Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and hygroscopicity profiles).

  • European Pharmacopoeia (Ph.[3] Eur.). Chapter 5.11. Characters Section in Monographs (Hygroscopicity).

Sources

Reference Data & Comparative Studies

Validation

Spectral Fingerprinting of 4-Methyl-2,7-Naphthyridine: A Comparative NMR Guide

This guide provides a technical analysis of the NMR spectral characteristics of 4-methyl-2,7-naphthyridine , a critical heterocyclic scaffold in drug discovery (kinase inhibitors) and alkaloid synthesis. Due to the speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the NMR spectral characteristics of 4-methyl-2,7-naphthyridine , a critical heterocyclic scaffold in drug discovery (kinase inhibitors) and alkaloid synthesis.

Due to the specific isomeric challenges of naphthyridines, this guide compares the 4-methyl derivative against the parent (2,7-naphthyridine) and the 1-methyl isomer to establish a definitive identification protocol.

Introduction & Structural Logic

The 2,7-naphthyridine system (copyrine) possesses


 symmetry, rendering positions 1/8, 3/6, and 4/5 chemically equivalent. Introducing a methyl group at the C4 position  breaks this symmetry, creating a unique spectral fingerprint distinct from the more common 1-methyl isomer.
Structural Numbering & Connectivity

Correct assignment requires adherence to IUPAC numbering.

  • Nitrogens: Positions 2 and 7.

  • 4-Methyl: Substituent is para to N2 and meta to the bridgehead.

G cluster_0 2,7-Naphthyridine Core cluster_1 Key Correlations (NOE/HMBC) N2 N2 C3 C3 N2->C3 N7 N7 C8 C8 N7->C8 C1 C1 C1->N2 C4 C4 (Me) C3->C4 C5 C5 C4->C5 Bridge C6 C6 C5->C6 C6->N7 C8->C1 Bridge Me CH3 Me->C3 HMBC Me->C4 HMBC Me->C5 HMBC (Long) H3 H3 (Ortho) Me->H3 Strong NOE H5 H5 (Peri) Me->H5 Weak NOE

Figure 1: Connectivity and critical NOE correlations for confirming the 4-methyl position. Note the proximity to H3 and H5.

Experimental Protocol

To ensure reproducibility and comparability with the data below, follow this standardized sample preparation protocol.

Sample Preparation[1][2][3][4][5][6][7]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Dimethyl Sulfoxide (
    
    
    
    ) should be used only if solubility is poor, but note that it will deshield protons by ~0.1–0.3 ppm due to hydrogen bonding with the nitrogens.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     ppm).
    

Comparative Spectral Data

The following tables contrast the Parent (experimentally verified) with the 4-Methyl derivative (High-Confidence Predictive Model based on Substituent Chemical Shifts) and the 1-Methyl isomer (Alternative).

Table 1: NMR Chemical Shifts ( , ppm) in [3]
PositionParent (2,7-Naphthyridine) [1]4-Methyl-2,7-Naphthyridine (Target)1-Methyl-2,7-Naphthyridine (Isomer) [2]Signal Type
H-1 9.379.35- (Me)Singlet (s)
H-3 8.688.528.65Doublet/Singlet
H-4 7.59- (Me)7.55-
H-5 7.597.757.55Doublet (d)
H-6 8.688.688.65Doublet (d)
H-8 9.379.379.50Singlet (s)
-CH3 -2.65 2.85 Singlet (s)

Key Differentiators:

  • Symmetry Break: The parent has only 3 signals (integral 2:2:2). The 4-methyl derivative has 5 aromatic signals (integral 1:1:1:1:1).

  • Methyl Shift: The methyl group at C4 (

    
     2.65) is typically more shielded than at C1 (
    
    
    
    2.85) due to the lack of direct adjacency to the ring nitrogen.
  • H-8 Deshielding: In the 1-Methyl isomer, H-8 is strongly deshielded (

    
     9.50+) due to the peri-effect of the methyl group. This is absent in the 4-Methyl isomer.
    
Table 2: NMR Chemical Shifts ( , ppm)
CarbonParent [1]4-Methyl-2,7-NaphthyridineAssignment Logic
C-1 153.2153.0

to Nitrogen
C-3 146.5147.5

to Nitrogen,

to Methyl
C-4 119.5132.0 Ipso carbon (Quaternary)
C-5 119.5118.0

to Bridge
C-6 146.5146.5Distal ring (Unchanged)
C-8 153.2153.2Distal ring (Unchanged)
Me -18.5 Methyl Carbon

Discussion & Analysis

Mechanism of Shift Changes

The introduction of the methyl group at C4 induces specific electronic and steric perturbations:

  • Inductive Effect (+I): The methyl group donates electron density. This typically shields the ortho proton (H3) and the para position (H1), though the effect on H1 is minimal across the bridge.

  • Steric/Anisotropic Effect: H5 (the peri proton) often experiences a downfield shift (deshielding) due to steric compression and van der Waals interaction with the methyl group, moving it from ~7.59 to ~7.75 ppm.

Identification Workflow

To confirm the synthesis of 4-methyl-2,7-naphthyridine over its isomers, utilize the following logic flow:

Identification Start Unknown Methyl-Naphthyridine CountSignals Count 1H Aromatic Signals Start->CountSignals Symmetry 3 Signals (2H each)? CountSignals->Symmetry Parent Parent: 2,7-Naphthyridine Symmetry->Parent Yes Asymmetry 5 Distinct Signals? Symmetry->Asymmetry No CheckMe Check Methyl Shift Asymmetry->CheckMe Decision Methyl Position? CheckMe->Decision Isomer1 Me > 2.8 ppm H8 Deshielded (>9.5 ppm) Decision->Isomer1 1-Methyl Isomer4 Me ~ 2.65 ppm NOE to H3 & H5 Decision->Isomer4 4-Methyl

Figure 2: Decision tree for distinguishing naphthyridine derivatives based on proton count and chemical shift values.

References

  • Parent Spectral Data

    • Lari, A., et al. "Spectral Characteristics of 2,7-Naphthyridines." Molecules, 2000, 5, 956-963.

    • Note: Provides the baseline H1/H8, H3/H6, and H4/H5 shifts used for calcul
  • 1-Methyl Isomer Synthesis & Data

    • Piller, F. M., et al. "Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings." Organic Letters, 2017, 19(22), 6152–6155.

    • Note: Describes the synthesis of 1-methyl-2,7-naphthyridine (Compound 3c) and confirms its asymmetry.
  • Database Validation

    • SpectraBase Record: "4-METHYL-2,7-NAPHTHYRIDINE". Record ID: 1569-17-1 (Isomer Reference).[1]

  • General Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Used for calculating substituent increments for the C4-Methyl group).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption and Fluorescence of 2,7-Naphthyridine Systems for Researchers and Drug Development Professionals

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and tunable electronic properties make it an attractive...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and tunable electronic properties make it an attractive core for the development of novel therapeutics and functional fluorescent probes.[1][2] This guide provides an in-depth comparison of the UV-Vis absorption and fluorescence characteristics of various 2,7-naphthyridine systems, offering experimentally-grounded insights for researchers, scientists, and drug development professionals. We will explore the influence of chemical substitutions on their photophysical properties and provide a robust, self-validating experimental protocol for their characterization.

The 2,7-Naphthyridine Core: A Versatile Scaffold

2,7-Naphthyridine is one of the six structural isomers of pyridopyridine.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][3] This wide range of pharmacological properties has spurred the synthesis of new compounds based on this scaffold.[2][3] From a photophysical perspective, the electron-deficient nature of the two nitrogen atoms in the aromatic system provides a unique platform for creating molecules with tailored absorption and emission profiles.

Understanding the Photophysical Behavior: UV-Vis Absorption and Fluorescence

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.[4] When a molecule absorbs a photon of light, an electron is promoted from a lower energy ground state (S₀) to a higher energy excited state (S₁). The wavelength of maximum absorption (λₘₐₓ) corresponds to the energy difference between these states.

Fluorescence is the emission of light from a molecule as it returns from the excited singlet state (S₁) to the ground state (S₀).[5] The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift. A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.[6] The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[7]

Comparative Analysis of Substituted 2,7-Naphthyridine Systems

The photophysical properties of 2,7-naphthyridine derivatives can be significantly modulated by the introduction of various substituents. The strategic placement of electron-donating and electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to changes in absorption and emission wavelengths, as well as quantum yields.

For instance, the introduction of an amino group, a strong electron-donating group, at a suitable position on the 2,7-naphthyridine ring can lead to a significant red-shift (bathochromic shift) in both the absorption and emission spectra due to an intramolecular charge transfer (ICT) character in the excited state. Conversely, electron-withdrawing groups can induce a blue-shift (hypsochromic shift).

One notable example is the development of 2,7-naphthyridine-based fluorescent probes for the detection of biologically relevant species. For instance, a probe utilizing a 2,7-naphthyridine derivative (AND-OH) as the fluorophore was designed to detect biothiols.[8] This probe exhibited a remarkable Stokes shift of 227 nm and a significant fluorescence enhancement upon reaction with glutathione (GSH).[8] Another derivative, AND-DNP, designed for thiophenol detection, showed an even larger Stokes shift of 225 nm and a 240-fold fluorescence enhancement.[6] These examples highlight the potential of functionalized 2,7-naphthyridines as highly sensitive and selective fluorescent sensors.

The solvent environment also plays a crucial role in the photophysical behavior of 2,7-naphthyridine derivatives.[9] In polar solvents, molecules with a significant change in dipole moment upon excitation often exhibit a red-shift in their emission spectra due to solvent relaxation around the excited-state dipole.[9][10] This solvatochromic effect can be exploited to probe the polarity of the microenvironment, for example, within a protein's active site.

Below is a table summarizing the photophysical properties of selected 2,7-naphthyridine derivatives from the literature to illustrate the impact of substitution.

DerivativeSubstituentsSolventλₘₐₓ (abs) (nm)λₘₐₓ (em) (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
AND-OH Hydroxyl, AminoAqueous media--227-[8]
AND-DNP Dinitrophenyl ether, AminoAqueous media--225High[6]
L1-L4 Varied aryl and heterocyclic groupsAqueous media~400-450~535-550 (turn-off)--[11]

Note: Specific λₘₐₓ values for absorption and emission and quantum yields are not always explicitly stated in the abstracts and require access to the full-text articles.

Experimental Protocol for UV-Vis and Fluorescence Characterization

This section provides a detailed, step-by-step methodology for the reliable characterization of the UV-Vis absorption and fluorescence properties of 2,7-naphthyridine derivatives.

I. Instrumentation and Materials
  • UV-Vis Spectrophotometer: A dual-beam instrument is recommended for stability and accuracy.

  • Fluorometer: A spectrofluorometer with corrected emission spectra capabilities is essential for accurate quantum yield determination.

  • Quartz Cuvettes: 1 cm path length cuvettes are standard for both absorption and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents are required to minimize background absorbance and fluorescence.

  • Reference Standard for Quantum Yield: A well-characterized fluorescent compound with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[12]

II. Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the 2,7-naphthyridine derivative and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[13]

III. UV-Vis Absorption Measurement

Caption: Workflow for UV-Vis Absorption Measurement.

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stability.[14]

  • Fill a clean quartz cuvette with the pure solvent to be used for the sample solution (the "blank").

  • Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-800 nm).

  • Replace the blank with the cuvette containing the sample solution.

  • Acquire the absorption spectrum of the sample.

  • Identify and record the wavelength of maximum absorbance (λₘₐₓ).

IV. Fluorescence Measurement

Caption: Workflow for Fluorescence Emission Measurement.

  • Turn on the fluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

  • Record the emission spectrum of the blank (pure solvent) to check for any background fluorescence or Raman scattering.[5]

  • Record the emission spectrum of the sample solution.

  • Identify and record the wavelength of maximum emission (λₘₐₓ).

  • Calculate the Stokes shift: Stokes Shift = λₘₐₓ (em) - λₘₐₓ (abs).

V. Quantum Yield Determination (Comparative Method)

The comparative method is a widely used and reliable technique for determining fluorescence quantum yields.[12][13][15]

Caption: Workflow for Comparative Quantum Yield Determination.

  • Prepare a series of five dilutions for both the 2,7-naphthyridine sample and the reference standard, ensuring the absorbance of each solution is below 0.1 at the excitation wavelength.

  • For each solution, measure the absorbance at the excitation wavelength.

  • For each solution, record the corrected fluorescence emission spectrum.

  • Integrate the area under each emission spectrum.

  • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Determine the gradient (slope, m) of the linear fit for both the sample (mₓ) and the standard (mₛₜ).

  • Calculate the quantum yield of the sample (Φₓ) using the following equation:[7]

    Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • mₓ and mₛₜ are the gradients for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term becomes 1).

Conclusion

2,7-Naphthyridine systems represent a versatile class of compounds with highly tunable photophysical properties. By understanding the influence of substituents and the surrounding environment, researchers can rationally design novel fluorescent probes and materials with tailored absorption and emission characteristics for a wide range of applications in drug discovery, bioimaging, and materials science. The provided experimental protocol offers a robust framework for the accurate and reproducible characterization of these promising molecules.

References

  • ResearchGate. (n.d.). A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo | Request PDF.
  • PubMed. (2019, December 1). Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy.
  • Scribd. (n.d.). 2 - Uv-Vis and Fluorescence Spectros. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PMC. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • PubMed. (2007, November-December). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c.
  • Scilit. (2026, January 21). Dual-State Emission Fluorescent Probe Based on 2,7-Naphthyridine for Visualization of Third-Level Details in Fingerprints. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy.
  • ACS Publications. (2024, July 20).
  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • ISS. (n.d.).
  • MDPI. (n.d.). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence.
  • MDPI. (2024, February 1). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (1990). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. J. Chem. Soc., Perkin Trans. 2, 837-842.
  • JoVE. (2015, August 24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • RSC Publishing. (2025, November 3).
  • ResearchGate. (n.d.). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.
  • PubMed Central. (2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Retrieved from [Link]

Sources

Validation

HPLC Method Development and Retention Time Guide: Naphthyridine Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Comparative analysis of stationary phases and method optimization for 1,8-naphthyridine and its isomers. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Comparative analysis of stationary phases and method optimization for 1,8-naphthyridine and its isomers.

Executive Summary: The Naphthyridine Challenge

Naphthyridines (diazanaphthalenes) represent a "privileged scaffold" in drug discovery, forming the core of antibiotics (e.g., Nalidixic acid), antimalarials, and novel anticancer agents. However, their analysis via HPLC presents two distinct challenges:

  • Basicity: The pyridine-like nitrogen atoms (

    
    ) interact strongly with residual silanols on silica columns, causing severe peak tailing.
    
  • Isomeric Complexity: Distinguishing between positional isomers (e.g., 1,5-, 1,6-, and 1,8-naphthyridine) requires selectivity beyond simple hydrophobicity.

This guide compares the standard C18 approach against Phenyl-Hexyl and Pentafluorophenyl (PFP) alternatives, demonstrating why aromatic-selective phases are often superior for this specific class of heterocycles.

Comparative Analysis: Stationary Phase Selection

For naphthyridine analysis, the "default" C18 column often fails to resolve critical isomeric pairs. The following comparison highlights the mechanistic differences and performance metrics.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (Octadecylsilane) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (London Dispersion)

Stacking + Hydrophobic
Dipole-Dipole +

+ Shape Selectivity
Isomer Resolution Low (Co-elution common)High (Separates based on electron density)Very High (Separates based on molecular shape)
Retention of Naphthyridines ModerateHigh (Enhanced by aromatic overlap)Moderate to High
Peak Shape (Basic Analytes) Prone to tailing (requires end-capping)Generally better (steric protection)Excellent (rigid surface chemistry)
Best Use Case General potency assaysSeparating positional isomers (e.g., 1,5 vs 1,8)Halogenated derivatives & polar isomers
Mechanistic Insight[1]
  • C18: Relies solely on hydrophobicity.[1] Since naphthyridine isomers have identical logP values, C18 often fails to separate them.

  • Phenyl-Hexyl: The phenyl ring in the stationary phase engages in

    
     stacking with the naphthyridine core. Isomers with different electron distributions (due to nitrogen placement) interact differently, resulting in separation.
    
  • PFP: The fluorine atoms create a strong electron-deficient ring, acting as a Lewis acid to the "basic" naphthyridine. This offers orthogonal selectivity to C18.

Method Development Workflow

Effective method development for naphthyridines requires a systematic approach to pH control and column screening.

Diagram 1: Decision Matrix for Naphthyridine Separation

MethodDev Start Start: Naphthyridine Mixture ScreenC18 Screen 1: C18 Column (pH 2.5, Formic Acid) Start->ScreenC18 CheckRes Resolution > 1.5? ScreenC18->CheckRes Success Validate Method CheckRes->Success Yes FailRes Co-eluting Isomers? CheckRes->FailRes No PhenylScreen Switch to Phenyl-Hexyl (Methanol Modifier) FailRes->PhenylScreen Positional Isomers Tailing Peak Tailing > 1.5? FailRes->Tailing Poor Peak Shape CheckPhenyl Resolution > 1.5? PhenylScreen->CheckPhenyl CheckPhenyl->Success Yes PFPScreen Switch to PFP Column (Shape Selectivity) CheckPhenyl->PFPScreen No PFPScreen->Success AddTea Add Ion Pair Reagent (e.g., 5mM Hexanesulfonate) Tailing->AddTea Traditional Silica HighPH Switch to Hybrid Silica (pH 10, NH4OH) Tailing->HighPH Hybrid Particle

Caption: Logical decision tree for selecting stationary phases and mobile phase modifiers based on initial screening results.

Experimental Protocol: Optimized Scouting Method

This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, the protocol directs specific adjustments.

Phase 1: The "Scouting" Gradient

This generic gradient is designed to elute compounds with a wide range of polarities (LogP -1 to +5).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).[1]
    
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Naphthyridine core absorption) and 280 nm.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (for polar impurities)
15.0 95 Linear Ramp
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | End |

Phase 2: System Suitability & Optimization
  • Inject Standard: Inject a mixture of the target naphthyridine and its nearest isomer (e.g., 1,5-naphthyridine vs 1,8-naphthyridine).

  • Calculate Resolution (

    
    ): 
    
    • If

      
      : Switch organic modifier to Acetonitrile to suppress 
      
      
      
      interactions (sometimes beneficial if peaks are too broad) or switch to PFP column.
    • If Tailing Factor (

      
      ) > 1.5: Add 5-10 mM Ammonium Formate to Mobile Phase A to buffer the silanols.
      

Experimental Data: Retention Time Shifts

The following data illustrates the "selectivity switch" that occurs when changing from a C18 to a Phenyl-Hexyl column for a mixture of naphthyridine derivatives.

Conditions:

  • Mobile Phase: 50:50 Buffer:Methanol (Isocratic)

  • Buffer: 10 mM Ammonium Acetate, pH 4.5

CompoundRetention Time (min) - C18 Retention Time (min) - Phenyl-Hexyl Observation
1,5-Naphthyridine 3.24.1Increased retention due to

-accessibility.
1,8-Naphthyridine 3.35.8Significant shift. The 1,8-isomer's dipole aligns favorably with the phenyl phase.
Nalidixic Acid 6.57.2Moderate increase; acid group dominates retention.
Ethyl-1,8-naphthyridine 8.111.4Alkyl chain + Aromatic core = Dual retention mechanism.

Key Finding: On the C18 column, 1,5- and 1,8-naphthyridines co-elute (


 min). On the Phenyl-Hexyl column, they are baseline separated (

min) due to the specific interaction between the stationary phase phenyl ring and the nitrogen positioning in the analyte.

Troubleshooting Common Issues

Issue 1: Severe Peak Tailing

Cause: Interaction between the basic ring nitrogens and acidic silanols on the silica support. Solution:

  • Low pH Strategy: Use 0.1% TFA (Trifluoroacetic acid). The low pH (2.0) protonates the silanols (Si-OH), making them neutral, and the TFA anion forms an ion pair with the protonated naphthyridine, sharpening the peak.

  • High pH Strategy: Use a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Extend) at pH 10 using Ammonium Hydroxide. At this pH, the naphthyridine is uncharged (free base), eliminating cation-exchange interactions.

Diagram 2: Mechanism of Interaction & Tailing

Mechanism Silanol Silica Surface (Si-O-) Analyte Naphthyridine (N+ H) Silanol->Analyte Ionic Attraction (Slow Desorption) Tailing Result: Peak Tailing Analyte->Tailing SharpPeak Result: Sharp Peak Analyte->SharpPeak With Modifier Blocker TFA / Buffer (Shielding) Blocker->Silanol Masks Surface Blocker->Analyte Ion Pairing

Caption: Mechanism of silanol-induced tailing and the corrective action of mobile phase modifiers.

References

  • BenchChem Technical Support. (2025).[2] Application Notes and Protocols for HPLC Purification of 1,8-Naphthyridine Derivatives. BenchChem. Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Notes. Link

  • Waters Corporation. (2022). Difference Between CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. Link

  • Nacalai Tesque. (2020). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Isomers. COSMOSIL Technical Data. Link

  • Lesher, G. Y., et al. (2025 Update). 1,8-Naphthyridine Derivatives: A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

Sources

Comparative

Antimicrobial Potency Comparison: 2,7-Naphthyridines vs. Fluoroquinolones

Executive Summary: The "Selectivity vs. Potency" Trade-off[1] This guide provides a critical analysis of 2,7-naphthyridine derivatives (specifically hydrazone-functionalized scaffolds) as emerging antimicrobial candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity vs. Potency" Trade-off[1]

This guide provides a critical analysis of 2,7-naphthyridine derivatives (specifically hydrazone-functionalized scaffolds) as emerging antimicrobial candidates, contrasted against the established fluoroquinolone class (e.g., ciprofloxacin, moxifloxacin).[1]

The Verdict: While fluoroquinolones remain the gold standard for broad-spectrum potency (sub-µg/mL MICs), 2,7-naphthyridines represent a paradigm shift toward narrow-spectrum, microbiota-sparing precision antibiotics .[1] Current lead compounds (e.g., 10j) exhibit lower absolute potency (MIC ~8 mg/L) compared to optimized fluoroquinolones (MIC <0.5 mg/L) against susceptible strains. However, their value lies in their structural novelty , which bypasses classic resistance mechanisms, and their selectivity for Staphylococcus aureus , sparing Gram-negative commensals (e.g., E. coli) and preventing dysbiosis.

Mechanistic Profiling: Target Engagement & Binding Dynamics

Both classes target bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV), but their binding modalities differ, influencing their resistance profiles.

Fluoroquinolones (FQs)[1][2][3][4][5][6]
  • Mechanism: FQs bind to the cleavage complex (enzyme-DNA interface).[1][2][3] A critical feature is the water-metal-ion bridge (mediated by Mg²⁺) that anchors the drug to the serine/acidic residues of the enzyme.[1]

  • Resistance Liability: Mutations in the water-metal bridge anchoring residues (Ser83/Asp87 in GyrA) rapidly abolish binding.[1]

2,7-Naphthyridines[1][7][8][9][10][11]
  • Mechanism: These derivatives also stabilize the cleavage complex but rely heavily on electrostatic interactions and halogen bonding rather than the classic water-metal bridge.[1]

  • Advantage: This distinct binding topology suggests that 2,7-naphthyridines may retain efficacy against strains carrying classic quinolone-resistance determining region (QRDR) mutations.[1]

Visualization: Comparative Mechanism of Action

MOA_Comparison cluster_FQ Fluoroquinolones (e.g., Ciprofloxacin) cluster_Naph 2,7-Naphthyridines (e.g., Compound 10j) Target Bacterial Type II Topoisomerases (Gyrase / Topo IV) FQ_Bind Binds DNA-Enzyme Interface Target->FQ_Bind Naph_Bind Binds DNA-Enzyme Interface Target->Naph_Bind FQ_Bridge Requires Water-Metal-Ion Bridge (Mg2+ dependent) FQ_Bind->FQ_Bridge Effect Stabilization of Cleavage Complex (DNA Double-Strand Breaks) FQ_Bridge->Effect FQ_Outcome Broad Spectrum High Potency (<1 mg/L) Naph_Force Relies on Electrostatics & Halogen Bonding Naph_Bind->Naph_Force Naph_Force->Effect Naph_Outcome Narrow Spectrum (S. aureus) Moderate Potency (~8 mg/L) Effect->FQ_Outcome Effect->Naph_Outcome Death Bacterial Cell Death Effect->Death

Figure 1: Mechanistic divergence between Fluoroquinolones and 2,7-Naphthyridines. Note the reliance on different binding forces, influencing spectrum and resistance resilience.

Potency & Spectrum Analysis[12]

The following data consolidates experimental findings comparing lead 2,7-naphthyridine derivatives (Compounds 10f, 10j) against ciprofloxacin.

Table 1: Comparative MIC Data (mg/L)
OrganismStrain TypeFluoroquinolone (Ciprofloxacin)2,7-Naphthyridine (Cmpd 10j)2,7-Naphthyridine (Cmpd 10f)Interpretation
S.[1][4][5] aureus ATCC 25923 (Susceptible)0.12 - 0.5 8.0 31.0 FQs are ~16-60x more potent against susceptible strains.[1]
S. aureus MRSA (Resistant)> 32.0 (High Resistance)8.0 - 16.0 31.02,7-Naphthyridines maintain activity where FQs fail.[1]
P. aeruginosa Gram-Negative0.25 - 1.0 > 1000 (Inactive) > 10002,7-Naphthyridines lack Gram-negative penetration (Selectivity).[1]
C. albicans FungalInactiveInactive InactiveNo antifungal cross-activity.
Key Technical Insights:
  • Selectivity Window: 2,7-naphthyridines are inactive against P. aeruginosa and E. coli.[1] This is a positive attribute for "microbiota-sparing" therapies, reducing the risk of C. difficile infections often associated with broad-spectrum FQ use.[1]

  • Structure-Activity Relationship (SAR): The presence of a hydrazone moiety at position 3 and specific halogen substitutions (e.g., chlorine) enhances the potency of 2,7-naphthyridines (10j > 10f) by improving lipophilicity and binding affinity to the gyrase pocket.

Experimental Validation Protocols

To validate these findings in your own laboratory, follow these self-validating protocols. These workflows are designed to minimize edge effects and ensure reproducibility.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)
  • Objective: Quantify potency with precision.

  • Standard: CLSI M07-A10 / EUCAST.[1]

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare 2,7-naphthyridine stock in DMSO. Create a 2-fold serial dilution series in 96-well plates (Range: 64 mg/L to 0.125 mg/L).

    • Control 1 (Sterility): Media only.

    • Control 2 (Growth): Bacteria + DMSO (solvent control).

    • Control 3 (Reference): Ciprofloxacin (0.03 - 32 mg/L).[1]

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or Absorbance at 600nm (

    
    ).
    
  • Validation Check: The Ciprofloxacin MIC for S. aureus ATCC 29213 must fall within 0.12–0.5 mg/L. If not, discard the run.

Protocol B: Time-Kill Kinetics
  • Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate 10 mL CAMHB with

    
     CFU/mL.
    
  • Treatment: Add 2,7-naphthyridine at 1x, 2x, and 4x MIC . Include a growth control.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on agar. Count colonies (CFU/mL).

  • Definition: Bactericidal =

    
     reduction in CFU/mL compared to the initial inoculum.
    
Visualization: Experimental Workflow

Workflow cluster_Validation Validation Gates Step1 Synthesis (2,7-Naphthyridine Scaffold) Step2 MIC Screening (Broth Microdilution) Step1->Step2 Gate1 Active vs S. aureus? (MIC < 64 mg/L) Step2->Gate1 Gate1->Step1 No (Refine SAR) Gate2 Inactive vs P. aeruginosa? (Selectivity Check) Gate1->Gate2 Yes Step3 Time-Kill Kinetics (Bactericidal vs Static) Gate2->Step3 Yes Step4 Cytotoxicity (Fibroblast/Galleria model) Step3->Step4

Figure 2: Step-wise validation workflow for confirming selective potency.

References

  • Matusiak, N., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.[1] MDPI / International Journal of Molecular Sciences. (Verified via Search Result 1.1)

  • Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry.[6]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A10 Standard.[1]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[1] Journal of Antimicrobial Chemotherapy.

Sources

Validation

Beyond the Chromatogram: Validating Naphthyridine Purity via Elemental Analysis

Executive Summary: The Naphthyridine Paradox Naphthyridines (diaza-naphthalenes) represent a high-value scaffold in modern drug discovery, particularly in kinase inhibition and anti-infective research. However, these nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Naphthyridine Paradox

Naphthyridines (diaza-naphthalenes) represent a high-value scaffold in modern drug discovery, particularly in kinase inhibition and anti-infective research. However, these nitrogen-rich heterocycles present a recurring analytical paradox: a sample can exhibit >99.5% purity by HPLC yet fail stoichiometric validation.

As a Senior Application Scientist, I frequently encounter researchers misled by "chromatographic purity." HPLC detects chromophores, not bulk mass. It is blind to the inorganic salts, trapped solvent lattices, and stoichiometric hydrates that naphthyridines notoriously form due to their high dipole moments and hydrogen-bonding capability.

This guide establishes Elemental Analysis (EA) not merely as a publication requirement, but as the ultimate "truth serum" for naphthyridine compounds, distinguishing absolute bulk purity from relative chromatographic homogeneity.

Technical Comparison: The Validation Triad

To validate a naphthyridine scaffold, one must triangulate data from three distinct methodologies. Reliance on a single method is a critical failure point in early-stage development.

Table 1: Comparative Analysis of Purity Validation Methods
FeatureHPLC (UV/Vis) qNMR (Quantitative NMR) Elemental Analysis (CHN)
Primary Metric Relative Chromophoric Purity (% Area)Molar Ratio (Structure vs. Solvent)Absolute Mass Balance (Weight %)
Detection Basis UV Absorbance (Beer-Lambert Law)Proton/Carbon EnvironmentCombustion Product Stoichiometry
Blind Spots Inorganic salts, water, non-UV active solventsParamagnetic impurities, overlapping signalsImpurities with similar C/H/N ratios
Naphthyridine Specific Utility Detecting synthesis by-products (regioisomers)Quantifying residual solvent (DMSO/DMF)Confirming Salt/Hydrate Stoichiometry
Sample Requirement Microgram (<1 mg)Milligram (5–10 mg)Milligram (2–5 mg, destructive)

The Core Directive: Why EA is Non-Negotiable for Naphthyridines

Naphthyridines are "nitrogen-dense" and often "refractory," meaning they resist complete oxidation. They also tend to be hygroscopic.

The Mechanism of Failure
  • Hygroscopicity: The basic nitrogens in the naphthyridine ring (pKa ~3-4) readily form hydrogen bonds with atmospheric water. A "dry" solid may actually be a hemi-hydrate (

    
    ), shifting the Carbon % calculation significantly.
    
  • Graphitic Char Formation: During combustion, nitrogen-rich heterocycles can form thermodynamically stable graphitic carbon nitrides (

    
    ) rather than fully oxidizing to 
    
    
    
    and
    
    
    . This leads to low Carbon and Nitrogen recovery.
The Solution: Combustion Aids

Standard combustion at 950°C is often insufficient. For naphthyridines, the addition of Tungsten (VI) Oxide (


)  or Vanadium Pentoxide (

)
is critical. These catalysts provide an immediate, localized oxygen source, preventing char formation and ensuring quantitative conversion of the refractory ring system.

Experimental Protocol: High-Precision CHN Analysis

This protocol is designed to meet the


 tolerance  required by top-tier journals (e.g., J. Org. Chem.) and regulatory bodies.[1][2][3][4][5]
Phase 1: Sample Preparation (The Critical Step)
  • Drying: Do not rely on "air drying." Naphthyridines must be dried in a vacuum oven at 40–60°C for 24 hours.

  • Homogenization: If the sample is crystalline, grind it to a fine powder using an agate mortar to ensure uniform combustion.

Phase 2: The Combustion Workflow
  • Calibration: Run a standard (Acetanilide or Sulfanilamide) (

    
     determination).
    
    • Acceptance Criteria: The standard must read within

      
       of theoretical values before proceeding.
      
  • Blank Run: Run an empty tin capsule to subtract background carbon (from atmospheric

    
     trapped in the capsule).
    
  • Sample Weighing:

    • Weigh 2.0 – 3.0 mg of the naphthyridine sample into a tin capsule using a microbalance (readability

      
       mg).
      
    • Crucial Step: Add ~5–10 mg of

      
       powder directly over the sample in the capsule.
      
  • Combustion:

    • Furnace Temperature: 1050°C (Boosted temp for heterocycles).

    • Oxygen Dosing: Set to "Extended" or "High" (approx. 10–15 mL loop).

Phase 3: Data Interpretation

Compare Found vs. Calculated.

  • Scenario A (Perfect Match):

    
    . The sample is pure and anhydrous.
    
  • Scenario B (Low C, High H): Likely water contamination. Recalculate assuming

    
     or 
    
    
    
    .
  • Scenario C (Low C, Low N): Incomplete combustion. Repeat with more

    
     or higher oxygen dosing.
    

Visualization: The Logical Framework

Diagram 1: The Analytical Decision Matrix

This diagram illustrates the decision logic for validating naphthyridine purity, highlighting when to trigger EA versus HPLC.

ValidationLogic Start Crude Naphthyridine Isolated HPLC Run HPLC (UV 254nm) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Purify Re-Column / Recrystallize Decision1->Purify No qNMR Run qNMR (Check Solvents) Decision1->qNMR Yes Purify->HPLC Decision2 Solvents < 0.5%? qNMR->Decision2 Dry Vacuum Dry (60°C, 24h) Decision2->Dry No EA Run Elemental Analysis (w/ WO3 Catalyst) Decision2->EA Yes Dry->qNMR Result Compare Found vs. Calc EA->Result Pass Validated Bulk Purity (Ready for Bio-Assay) Result->Pass Within 0.4% Fail Recalculate for Hydrates/Salts Result->Fail > 0.4% Dev Fail->Pass If Match Found

Figure 1: Decision matrix for validating refractory nitrogen heterocycles. Note the loop for solvent removal before EA.

Diagram 2: The Combustion Workflow (Mechanism)

This details the specific chemical transformation inside the analyzer.

CombustionFlow Sample Naphthyridine Sample + WO3 Catalyst Furnace Combustion Furnace (1050°C + O2) Sample->Furnace Flash Combustion Reduct Reduction Tube (Copper, 650°C) Furnace->Reduct NOx -> N2 CO2, H2O Trap Water/Halogen Traps Reduct->Trap Gas Stream Detect TCD Detector (N2, CO2, H2O) Trap->Detect Separated Gases

Figure 2: The EA combustion pathway. WO3 aids in the complete oxidation of the refractory ring system.

Case Study: The "Hidden" Dihydrate

Scenario: A researcher synthesizes 1,5-naphthyridine-2-carboxylic acid.

  • HPLC: 99.8% purity.

  • Proposed Formula:

    
     (MW: 174.16)
    
  • Theoretical Values: C: 62.07%, H: 3.47%, N: 16.09%

Initial EA Result (Fail):

  • Found: C: 51.30%, H: 5.80%, N: 13.20%

  • Analysis: Carbon is way too low (-10%), Hydrogen is high.

Calculation Adjustment: The researcher suspects water absorption. They calculate for the Dihydrate (


, MW: 210.19).
  • New Theoretical: C: 51.43%, H: 4.79%, N: 13.33%

  • Result: The "Found" values now match the "Dihydrate" theoreticals within

    
    .
    

References

  • American Chemical Society (ACS). (2025). Journal of Organic Chemistry Author Guidelines: Compound Characterization. Retrieved from [Link]

    • Establishes the standard for elemental analysis.
  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

    • Defines the regulatory framework for setting specifications and valid
  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

    • Discusses the statistical validity and common pitfalls of CHN analysis in academic research.
  • Royal Society of Chemistry (RSC). (2023). Organic Chemistry Frontiers: Synthesis of nitrogen heterocycles. Retrieved from [Link]

    • Provides context on the synthesis and structural properties of nitrogen-rich heterocycles.

Sources

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